mitoTracker Orange
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
[9-[4-(chloromethyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN2O.ClH/c1-26(2)18-9-11-20-22(13-18)28-23-14-19(27(3)4)10-12-21(23)24(20)17-7-5-16(15-25)6-8-17;/h5-14H,15H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTMEYOUQQFBJR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199116-50-2 | |
| Record name | Xanthylium, 9-[4-(chloromethyl)phenyl]-3,6-bis(dimethylamino)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199116-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to MitoTracker Orange Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism behind MitoTracker Orange staining, a vital tool for the visualization and analysis of mitochondria in living and fixed cells. It delves into the photophysical properties of the dyes, detailed experimental protocols, and their application in studying critical cellular processes such as apoptosis and neurodegeneration.
Core Mechanism of Staining
This compound dyes are cell-permeant fluorescent probes specifically designed to label mitochondria within live cells. The staining mechanism is a two-step process that relies on the unique physiological state of these organelles.
First, the dyes, being cationic, are electrophoretically drawn to the highly negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring mitochondria. This potential, typically ranging from -150 to -180 mV, is generated by the electron transport chain and is a key indicator of mitochondrial function. The accumulation of the positively charged this compound dye within the mitochondrial matrix is therefore directly proportional to the magnitude of this membrane potential.
Second, this compound dyes contain a chloromethyl moiety that is mildly thiol-reactive. This functional group allows the dye to covalently bind to free thiol groups on proteins and peptides within the mitochondrial matrix.[1] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell death, fixation, and permeabilization procedures, a significant advantage over other mitochondrial dyes like TMRM or rhodamine 123 which can leak out upon loss of membrane potential.[1][2]
There are two primary forms of this compound:
-
This compound CMTMRos: This is the oxidized, fluorescent form of the dye. It readily accumulates in active mitochondria and its fluorescence intensity is a direct measure of mitochondrial membrane potential at the time of staining.
-
This compound CM-H2TMRos: This is a reduced, non-fluorescent precursor to CMTMRos.[3][] It also accumulates in mitochondria based on membrane potential. However, it only becomes fluorescent upon oxidation by reactive oxygen species (ROS) within the mitochondria.[][5] This makes CM-H2TMRos a valuable tool for simultaneously assessing mitochondrial membrane potential and ROS production.[][6]
Data Presentation: Photophysical Properties
The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for this compound dyes.
| Property | This compound CMTMRos | This compound CM-H2TMRos |
| Excitation Maximum (nm) | 554[7] | 551 (after oxidation)[8] |
| Emission Maximum (nm) | 576[7] | 576 (after oxidation)[8] |
| Quantum Yield | 0.64[9] | Not explicitly stated, but becomes fluorescent upon oxidation to CMTMRos. |
| Form | Oxidized, fluorescent | Reduced, non-fluorescent until oxidized[3] |
| Fixability | Yes, well-retained after aldehyde fixation[10] | Yes, well-retained after aldehyde fixation[3] |
Experimental Protocols
Accurate and reproducible staining is paramount for reliable experimental outcomes. Below are detailed methodologies for key applications of this compound.
Live-Cell Imaging Protocol
This protocol is suitable for visualizing mitochondria in real-time.
-
Cell Preparation: Grow cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Staining Solution Preparation: Prepare a fresh working solution of this compound CMTMRos or CM-H2TMRos in pre-warmed (37°C) cell culture medium. The recommended final concentration typically ranges from 25 to 500 nM.[7] The optimal concentration should be determined empirically for each cell type and experimental condition to minimize potential artifacts and cytotoxicity.[10]
-
Staining: Remove the existing culture medium and replace it with the staining solution. Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[11]
-
Washing: After incubation, gently wash the cells three times with pre-warmed culture medium to remove unbound dye.[12]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for orange fluorescence (e.g., a rhodamine filter set).
Fixed-Cell Staining Protocol (Post-Staining Fixation)
This protocol is ideal for experiments requiring subsequent immunocytochemistry or other downstream processing.
-
Live-Cell Staining: Follow steps 1-4 of the Live-Cell Imaging Protocol. For fixed-cell applications, a slightly higher initial concentration (100-1000 nM) may be beneficial.[11]
-
Fixation: After washing, fix the cells with 3.7% or 4% formaldehyde in PBS for 10-15 minutes at room temperature.[11] Note: Do not permeabilize cells with detergents like Triton X-100 before fixation, as this can disrupt the mitochondrial membrane and affect staining.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.[11]
-
Downstream Processing: The cells are now ready for permeabilization (if required for antibody access) and subsequent immunolabeling or other staining procedures.
Flow Cytometry Protocol
This compound can be used to assess mitochondrial mass and activity in cell populations via flow cytometry.
-
Cell Preparation: Prepare a single-cell suspension of approximately 1 x 10^6 cells per tube.[1]
-
Optional Co-staining: If desired, cells can be stained with other surface markers or viability dyes at this stage.
-
Staining Solution Preparation: Prepare a 1X working solution of this compound in PBS or an appropriate buffer.
-
Staining: Resuspend the cell pellet in the staining solution and incubate for 30-60 minutes at 37°C, protected from light.[1]
-
Analysis: Analyze the cells directly by flow cytometry without a wash step, using the appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm).[1][13]
Mandatory Visualizations
Staining Mechanism Workflow
Caption: Workflow of this compound staining from cell entry to mitochondrial accumulation and retention.
Signaling Pathway: Intrinsic Apoptosis
This compound is frequently used to monitor changes in mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
Caption: The intrinsic apoptosis pathway, highlighting the role of mitochondrial events detectable by this compound.
Experimental Workflow: Neurodegenerative Disease Model
This compound is a valuable tool for investigating mitochondrial dysfunction, a common hallmark of neurodegenerative diseases like Parkinson's disease.
Caption: A typical experimental workflow using this compound to study mitochondrial dysfunction in a neurodegenerative disease model.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. MitoTracker | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Real-time measurement of intracellular reactive oxygen species using Mito tracker orange (CMH2TMRos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. abpbio.com [abpbio.com]
- 11. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 12. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FluoroFinder [app.fluorofinder.com]
MitoTracker Orange: A Technical Guide to Mitochondrial Labeling
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols for using MitoTracker Orange to label mitochondria in living cells. The information is intended to facilitate robust and reproducible experimental design and execution.
Core Principle of Mitochondrial Labeling
This compound CMTMRos is a cell-permeant fluorescent dye specifically designed for the selective labeling of mitochondria in live cells. Its mechanism of action is a two-step process that relies on the physiological state of the mitochondria.
Step 1: Accumulation via Membrane Potential The primary driver for the dye's accumulation is the high mitochondrial membrane potential (ΔΨm) in healthy, respiring cells.[1][][3][4] this compound is a cationic (positively charged) molecule that passively diffuses across the plasma membrane. It is then electrophoretically drawn into the negatively charged mitochondrial matrix. This process is dependent on active mitochondrial function; cells with depolarized or inactive mitochondria will not effectively accumulate the dye.[]
Step 2: Covalent Binding and Retention Unlike other potential-dependent dyes that can leak out if the membrane potential is lost, this compound contains a mildly thiol-reactive chloromethyl group.[1][5][6][7] Once sequestered within the mitochondrial matrix, this group forms stable, covalent bonds with free thiol groups on proteins and peptides.[1][8][9] This covalent linkage ensures that the fluorescent signal is well-retained within the mitochondria, even after the loss of membrane potential or subsequent cell fixation and permeabilization procedures.[1][5][10]
This dual mechanism makes this compound a robust tool not only for visualizing mitochondrial morphology but also for assessing mitochondrial health and enabling downstream applications such as immunocytochemistry.
Caption: Principle of this compound accumulation and covalent retention.
Quantitative Data
The following table summarizes the key specifications for this compound CMTMRos, which are critical for setting up imaging experiments.
| Parameter | Value |
| Excitation Maximum | 554 nm |
| Emission Maximum | 576 nm |
| Recommended Solvent | Anhydrous Dimethylsulfoxide (DMSO) |
| Typical Stock Concentration | 1 mM |
| Typical Working Concentration | 25–500 nM |
| Standard Incubation Time | 15–45 minutes at 37°C |
| Fixability | Aldehyde-fixable |
Experimental Protocols
This section provides a detailed methodology for labeling mitochondria in live adherent cells. Optimization may be necessary for different cell types, suspension cells, or specific experimental conditions.
Materials:
-
This compound CMTMRos
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer, pre-warmed
Caption: Experimental workflow for mitochondrial labeling with this compound.
Methodology:
-
Stock Solution Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution. For example, add 87.7 µL of DMSO to a 50 µg vial.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Dispense into single-use aliquots and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a stock solution aliquot and dilute it in pre-warmed, complete culture medium to the desired final working concentration.
-
For initial experiments, a concentration range of 100–200 nM is recommended. The optimal concentration should be determined empirically for each cell type to achieve bright staining with minimal background.
-
-
Cell Labeling:
-
Wash and Image:
-
Remove the labeling solution and wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound dye.
-
The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for rhodamine or Texas Red (Ex/Em: ~554/576 nm).
-
-
Fixation (Optional):
References
- 1. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How does MitoTracker Bind? [groups.google.com]
- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
An In-depth Technical Guide to MitoTracker Orange for Live-Cell Imaging of Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MitoTracker Orange, a fluorescent dye widely used for labeling mitochondria in live cells. It delves into the core principles of its function, provides detailed experimental protocols, and presents key data to enable researchers to effectively utilize this tool in their studies of mitochondrial dynamics, health, and function.
Core Principles and Mechanism of Action
This compound dyes are cell-permeant probes that selectively accumulate in the mitochondria of live cells. The initial accumulation is driven by the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[1][2][3] Healthy, respiring mitochondria maintain a highly negative potential across their inner membrane, which attracts the positively charged this compound molecules.
There are two main variants of this compound discussed in this guide: CMTMRos and the reduced, non-fluorescent version, CM-H2TMRos.
-
This compound CMTMRos (Chloromethyl-tetramethylrosamine): This version is fluorescent upon entry into the cell.[1]
-
This compound CM-H2TMRos: This is a reduced form that is essentially non-fluorescent until it enters an actively respiring cell, where it is oxidized to the fluorescent CMTMRos form.[4][5] This property can help reduce background fluorescence.
A key feature of these dyes is a mildly thiol-reactive chloromethyl group.[1] Once concentrated within the mitochondrial matrix, this group covalently reacts with thiol groups on mitochondrial proteins and peptides, such as glutathione.[1] This covalent binding ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization, making it suitable for subsequent immunocytochemistry or other downstream applications.[1][2]
Figure 1: Mechanism of this compound accumulation in mitochondria.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound CMTMRos and its reduced variant.
Table 1: Spectroscopic Properties
| Property | This compound CMTMRos | Reference(s) |
| Excitation Maximum (Ex) | 551-554 nm | [3][6][7][8] |
| Emission Maximum (Em) | 573-576 nm | [6][7][8][9] |
| Recommended Laser Line | 532 nm | [7] |
| Common Filter | 575/25 nm or 585/42 nm bandpass | [7][10] |
| Spectrally Similar Dyes | Alexa Fluor 555, iFluor 555, Cy3 | [7] |
Table 2: Experimental Parameters
| Parameter | Recommended Range | Reference(s) |
| Live-Cell Imaging Concentration | 25 - 500 nM | [1][6][8] |
| Optimal Range | 50 - 200 nM | |
| Fixed-Cell Staining Concentration | 100 - 1000 nM | [6][8] |
| Incubation Time | 15 - 45 minutes | [6][8] |
| Incubation Temperature | 37°C | [6][8] |
Note: It is crucial to use the lowest possible concentration that provides an adequate signal to minimize potential artifacts and cytotoxicity.[1][3] Higher concentrations can lead to background fluorescence and non-specific staining of other cellular structures.[3]
Experimental Protocols
This section provides detailed protocols for staining live and fixed cells with this compound. These protocols are general guidelines and may require optimization based on the specific cell type and experimental conditions.[6][8]
Live-Cell Staining and Imaging Protocol
References
- 1. This compound [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound/MitoTracker Orange FluoroFinder [app.fluorofinder.com]
- 10. FluoroFinder [app.fluorofinder.com]
An In-depth Technical Guide to MitoTracker Orange: Properties, Protocols, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MitoTracker Orange, a fluorescent dye widely used for the visualization and analysis of mitochondria in living and fixed cells. This document details the spectral properties, experimental protocols for various applications, and the underlying mechanism of action of this vital research tool.
Core Properties of this compound
This compound CMTMRos is a cell-permeant, cationic fluorescent dye that selectively accumulates in the mitochondria of live cells. Its retention and signal intensity are dependent on the mitochondrial membrane potential, making it a valuable indicator of mitochondrial health and activity. A key feature of this compound is its ability to be retained in mitochondria even after cell fixation, allowing for its use in multiplexing assays with antibodies or other probes.[1][2][3][4]
Spectral Characteristics
The spectral properties of this compound are crucial for designing fluorescence microscopy and flow cytometry experiments, particularly for multicolor imaging. The dye is typically excited by a green or yellow laser and emits in the orange-red region of the spectrum.
| Property | Wavelength (nm) |
| Excitation Maximum | 550 - 554 nm[4][5][6][7][8] |
| Emission Maximum | 573 - 578 nm[2][6][7][8][9] |
This compound is spectrally similar to other common fluorophores such as Alexa Fluor 555, Cy3, and iFluor 555.[10]
Mechanism of Action
The selective labeling of mitochondria by this compound is a two-step process that relies on both the physiological state of the mitochondria and a chemical reaction that ensures signal retention.
-
Mitochondrial Accumulation: As a cationic molecule, this compound is attracted to the highly negative mitochondrial membrane potential (ΔΨm) maintained by healthy, actively respiring mitochondria.[1][3] This electrochemical gradient drives the accumulation of the dye within the mitochondrial matrix.[1]
-
Covalent Binding and Retention: A distinguishing feature of this compound CMTMRos is its mildly thiol-reactive chloromethyl group.[1] Once concentrated inside the mitochondria, this group covalently reacts with thiol groups on mitochondrial proteins and peptides, such as glutathione.[1] This covalent conjugation effectively traps the dye within the mitochondria, ensuring the fluorescent signal is well-retained even after cell fixation and permeabilization.[1]
A reduced, non-fluorescent version, this compound CM-H2TMRos, is also available. This probe becomes fluorescent upon oxidation within the mitochondria, which can be an indicator of reactive oxygen species (ROS) production.[11][]
Experimental Protocols
The following are detailed methodologies for the use of this compound in common cell analysis applications. It is recommended to optimize incubation times and dye concentrations for specific cell types and experimental conditions.[5]
Stock Solution Preparation
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Mix thoroughly until the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[13]
Staining Protocol for Live-Cell Fluorescence Microscopy
This protocol is suitable for staining adherent or suspension cells for subsequent imaging.
-
Cell Preparation: Grow cells on glass coverslips or in glass-bottom dishes suitable for microscopy.
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 25-500 nM. The optimal concentration may vary depending on the cell type.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the pre-warmed staining solution.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cells in the pre-warmed staining solution.
-
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Washing:
-
For adherent cells, remove the staining solution and wash three times with pre-warmed, fresh culture medium.
-
For suspension cells, centrifuge the cells, remove the staining solution, and resuspend in pre-warmed, fresh culture medium.
-
-
Imaging: Mount the coverslip or dish onto the microscope stage and image the cells using appropriate filter sets for orange fluorescence (Excitation: ~550 nm, Emission: ~575 nm).
Staining Protocol for Fixed-Cell Fluorescence Microscopy
This protocol allows for the subsequent immunofluorescent labeling of other cellular targets.
-
Live-Cell Staining: Follow steps 1-4 of the "Staining Protocol for Live-Cell Fluorescence Microscopy." For fixed-cell applications, a higher concentration of 100-1000 nM may be required.[5][8]
-
Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS).[5][8]
-
Fixation: Fix the cells with 3.7-4% formaldehyde or paraformaldehyde in PBS for 10-15 minutes at room temperature.[5][8][14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[5][8]
-
Permeabilization (Optional): If subsequent antibody staining is required, permeabilize the cells with a detergent such as Triton X-100 or saponin.
-
Further Staining: Proceed with blocking and antibody incubation steps as required for the specific immunofluorescence protocol.
-
Imaging: Mount the coverslip and image as described for live-cell microscopy.
Staining Protocol for Flow Cytometry
This protocol is designed for the analysis of mitochondrial content and activity in a cell suspension.
-
Cell Preparation: Prepare a single-cell suspension of approximately 1 x 10^6 cells per tube.
-
Optional Surface Staining: If desired, perform staining for surface markers with fluorescently conjugated antibodies.
-
Washing: Wash the cells with PBS and discard the supernatant.
-
Staining Solution Preparation: Prepare a 1X solution of this compound by diluting the reconstituted dye in PBS.[15]
-
Cell Staining: Resuspend the cell pellet in 1 mL of the 1X this compound solution.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[15]
-
Analysis: Analyze the cells by flow cytometry using an appropriate excitation laser (e.g., 561 nm) and emission filter.[15]
Considerations and Troubleshooting
-
Dye Concentration: The optimal concentration of this compound can vary significantly between cell types. It is advisable to perform a concentration titration to determine the lowest possible concentration that provides adequate signal with minimal background. High concentrations can lead to non-specific staining and potential cytotoxicity.[4]
-
Cell Health: The staining intensity of this compound is dependent on the mitochondrial membrane potential. Therefore, it is crucial to use healthy, actively respiring cells for consistent and reliable results.
-
Phototoxicity: Like many fluorescent dyes, this compound can induce phototoxicity upon excessive exposure to excitation light. It is recommended to minimize light exposure during imaging to maintain cell viability.
-
Potential for Artifacts: It has been reported that at high concentrations, this compound can inhibit respiratory complex I and induce the mitochondrial permeability transition, which can lead to depolarization and cytochrome c release.[16] Researchers should be mindful of these potential off-target effects.
By understanding the principles of this compound and adhering to optimized protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the dynamic world of mitochondrial biology.
References
- 1. This compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MitoTracker | AAT Bioquest [aatbio.com]
- 4. abpbio.com [abpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound/MitoTracker Orange FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. emulatebio.com [emulatebio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to MitoTracker Orange: Mitochondrial Accumulation and Membrane Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of MitoTracker Orange CMTMRos, a widely used fluorescent dye for labeling mitochondria in live cells. We will delve into its mechanism of accumulation, its relationship with mitochondrial membrane potential (ΔΨm), and provide detailed protocols for its application in quantitative cellular analysis.
Introduction: Illuminating the Powerhouse of the Cell
Mitochondria are dynamic organelles central to cellular energy production, metabolism, and apoptosis. The mitochondrial membrane potential (ΔΨm), a proton gradient across the inner mitochondrial membrane, is a key indicator of mitochondrial health and function. Fluorescent probes that selectively accumulate in mitochondria and report on ΔΨm are invaluable tools for studying cellular physiology, toxicology, and the effects of novel therapeutic compounds. This compound CMTMRos is a cell-permeant dye designed for this purpose, offering robust staining that can be retained even after cell fixation.
Mechanism of Action: A Two-Step Process
This compound CMTMRos utilizes a sophisticated two-step mechanism for mitochondrial labeling. Its accumulation and retention are critical concepts for accurate data interpretation.
-
Electrophoretic Accumulation : As a lipophilic cation, this compound passively diffuses across the plasma membrane into the cytosol. Driven by the highly negative mitochondrial membrane potential (~ -140 to -180 mV), the positively charged dye is electrophoretically drawn into the mitochondrial matrix. This initial accumulation is directly dependent on a polarized, active inner mitochondrial membrane.[1][2][3] Consequently, healthy, respiring mitochondria with a high ΔΨm will accumulate significantly more dye than depolarized or inactive mitochondria.
-
Covalent Binding and Retention : Unlike other potential-dependent dyes (e.g., TMRM, TMRE), this compound possesses a mildly thiol-reactive chloromethyl group.[1][3] Once inside the mitochondrial matrix, this group forms covalent bonds with thiol residues on mitochondrial proteins and peptides.[1][3] This covalent linkage is crucial as it anchors the dye within the organelle. As a result, the fluorescent signal is well-retained even after the loss of membrane potential or following aldehyde-based fixation and permeabilization procedures.[1][3][4] This feature makes this compound particularly useful for experiments requiring subsequent immunocytochemistry or other multi-step labeling protocols.
The following diagram illustrates this sequential mechanism.
Quantitative Data Presentation
The following tables summarize the key properties and typical experimental parameters for this compound CMTMRos.
Table 1: Spectroscopic Properties of this compound CMTMRos
| Property | Wavelength (nm) |
| Maximum Excitation Wavelength (Ex) | 551 - 554 |
| Maximum Emission Wavelength (Em) | 575 - 578 |
| Data sourced from multiple suppliers.[5][6][7][8] |
Table 2: Recommended Staining Parameters for Live-Cell Imaging
| Parameter | Range | Notes |
| Working Concentration | 25 - 500 nM | Optimal concentration is cell-type dependent. Higher concentrations (>200 nM) can cause background fluorescence and non-specific staining.[5][6][9] |
| Incubation Time | 15 - 45 minutes | Incubation should be performed at 37°C in a CO2 incubator.[5][6][9] |
| Stock Solution Solvent | Anhydrous DMSO | Prepare a stock solution (e.g., 1 mM) and store at -20°C, protected from light and moisture.[9] |
Table 3: Effect of Mitochondrial Depolarization on this compound CMTMRos Fluorescence
| Initial Staining Conc. | Depolarizing Agent | Observed Fluorescence Change | Rationale |
| 25 nM | 2 µM FCCP | Small, stable decrease | At low concentrations, a minor portion of the unbound dye may be lost upon depolarization before it has time to covalently bind.[5] |
| 75 - 150 nM | 2 µM FCCP | Essentially no change | At higher concentrations, the rate of covalent binding is rapid, leading to signal retention despite the loss of membrane potential.[5][9] |
| 1 µM | 100 µM CCCP | Visually reduced signal | High concentrations of uncouplers can lead to a noticeable decrease in initial staining intensity if applied during the loading phase.[1] |
Note: The primary utility of this compound CMTMRos lies in its ability to assess the mitochondrial state at the time of staining. Due to its covalent binding, it is not suitable for dynamic, real-time tracking of membrane potential changes in the same way as reversible dyes like TMRM or JC-1.[1][3] A decrease in fluorescence intensity is best observed when comparing a control population to a population treated with a mitochondrial toxin before or during the staining period.
Experimental Protocols
The following are detailed protocols for the use of this compound CMTMRos in fluorescence microscopy and for assessing changes in mitochondrial membrane potential.
Protocol 1: Staining of Live Cells for Fluorescence Microscopy
This protocol is designed for qualitative and quantitative assessment of mitochondrial morphology and mass in a healthy cell population.
-
Cell Preparation : Seed cells on glass coverslips or in glass-bottom dishes and culture overnight to ensure adherence. Cells should be at 50-70% confluency.
-
Reagent Preparation :
-
Thaw a vial of this compound CMTMRos stock solution (e.g., 1 mM in DMSO) at room temperature.
-
Prepare a fresh working staining solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. A final concentration between 50-200 nM is recommended as a starting point.[10]
-
-
Staining :
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate for 30-45 minutes at 37°C in a 5% CO2 atmosphere.[10]
-
-
Wash and Imaging :
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed complete medium to remove any unbound dye.
-
Add fresh pre-warmed medium or a suitable imaging buffer to the cells.
-
Image the cells immediately on a fluorescence microscope using appropriate filters for Cy3 or TRITC channels (Ex: ~550 nm, Em: ~575 nm).
-
Protocol 2: Assessing Mitochondrial Depolarization
This protocol provides a method to compare mitochondrial membrane potential between a control and a treated cell population using a depolarizing agent like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).
-
Cell Preparation : Seed cells in appropriate culture vessels (e.g., 96-well plate, coverslips) and culture overnight.
-
Experimental Setup : Designate wells for three conditions:
-
Unstained Control : Cells with no dye.
-
Vehicle Control : Cells to be stained with this compound.
-
Treated Group : Cells to be treated with CCCP and then stained.
-
-
Induce Depolarization :
-
Staining :
-
Prepare the this compound staining solution as described in Protocol 1.
-
Aspirate the medium (containing CCCP/vehicle) from all wells (except the unstained control).
-
Add the staining solution to the "Vehicle Control" and "Treated Group" wells.
-
Incubate for 30-45 minutes at 37°C.
-
-
Wash and Data Acquisition :
-
Wash all wells three times with pre-warmed medium.
-
Acquire images using a fluorescence microscope or quantify the mean fluorescence intensity using a plate reader or flow cytometer.
-
-
Data Analysis : Compare the mean fluorescence intensity of the "Treated Group" to the "Vehicle Control". A significant decrease in fluorescence intensity in the CCCP-treated cells indicates that the dye's accumulation is sensitive to mitochondrial membrane potential.[1]
Mandatory Visualizations
The following diagrams provide a visual representation of the key logical and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-content fluorescence imaging with the metabolic flux assay reveals insights into mitochondrial properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High temporal resolution fluorescence measurements of a mitochondrial dye for detection of early stage apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
MitoTracker Orange in Apoptosis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of MitoTracker Orange CMTMRos in the study of apoptosis. It covers the fundamental mechanism of the dye, its utility in detecting mitochondrial changes during programmed cell death, and detailed protocols for its use in fluorescence microscopy and flow cytometry.
Introduction: Mitochondria, the Gatekeepers of Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Mitochondria play a central role in the intrinsic pathway of apoptosis.[1] A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), which is an early indicator of cellular commitment to apoptosis.[1][2] This depolarization leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating a cascade of events that culminate in cell death.[1][2][3]
This compound CMTMRos is a fluorescent dye that enables researchers to visualize and quantify the health of mitochondria in living cells.[4] Its accumulation within these organelles is directly dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial integrity and, by extension, an early event in apoptosis.[4][5]
Mechanism of Action of this compound CMTMRos
This compound CMTMRos is a cell-permeant, cationic dye that passively diffuses across the plasma membrane.[4] Due to its positive charge, it is drawn to and accumulates in the mitochondrial matrix, which has a strong negative electrochemical gradient (high ΔΨm) in healthy, respiring cells.[4][6]
A key feature of this compound CMTMRos is its mildly thiol-reactive chloromethyl group.[6][7] Once inside the mitochondria, this group reacts with free thiol groups on proteins and peptides, forming covalent bonds. This process effectively "fixes" the dye within the mitochondria.[6] This retention even after cell fixation with aldehydes makes it suitable for experiments that require subsequent immunocytochemistry.[4] However, it's important to note that because the dye is trapped, its continued presence does not necessarily signify a persistent membrane potential over long periods.[6][8]
During the early stages of apoptosis, the mitochondrial membrane potential collapses.[2] This loss of the negative gradient prevents further accumulation of this compound in the mitochondria. Consequently, apoptotic cells exhibit a significantly reduced fluorescence intensity compared to healthy cells.[2][9][10]
Visualizing Apoptotic Pathways and Experimental Workflow
The following diagrams illustrate the role of mitochondrial depolarization in apoptosis and a typical workflow for assessing it using this compound.
Quantitative Data and Applications
This compound is frequently used in drug discovery and toxicology to screen for compounds that induce mitochondrial dysfunction.[4] A decrease in fluorescence intensity serves as a sensitive, early marker of cytotoxicity.
| Parameter | Typical Value/Range | Application Context | Source |
| Working Concentration | 25 - 500 nM | Staining live cells in culture medium. Optimization is recommended for each cell type. | [11][12] |
| Incubation Time | 15 - 45 minutes | Staining period at 37°C. | [11][13] |
| Excitation/Emission | ~551 / 576 nm | Optimal spectral settings for fluorescence detection. | [12] |
| Apoptosis Inducer | 10 µM Camptothecin | Example treatment to induce apoptosis in Jurkat cells for 4 hours. | [14] |
| Uncoupling Agent | 10-100 µM CCCP | Used as a positive control to induce rapid mitochondrial depolarization. | [4][15] |
Comparison with Other Mitochondrial Dyes:
| Dye | Mechanism | Fixability | Ratiometric | Key Advantage |
| This compound | ΔΨm-dependent accumulation & covalent binding. | Yes | No | Retained after fixation, allowing for multiplexing with immunofluorescence.[4] |
| JC-1 | ΔΨm-dependent aggregation. Shifts from green (monomer) to red (aggregate) fluorescence. | No | Yes | Ratiometric measurement (red/green) provides a semi-quantitative assessment of ΔΨm.[1][16][17] |
| TMRE/TMRM | ΔΨm-dependent accumulation. | No | No | Readily reversible, allowing for real-time tracking of ΔΨm changes.[1][6] |
| MitoTracker Green | Accumulates in mitochondria regardless of ΔΨm. | Yes | No | Often used as a measure of mitochondrial mass.[7] |
Detailed Experimental Protocols
Protocol 1: Co-Staining with this compound and Annexin V for Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by simultaneously measuring mitochondrial membrane potential and phosphatidylserine (PS) exposure.
Materials:
-
Cells in suspension (e.g., Jurkat)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin)
-
This compound CMTMRos (stock solution in DMSO)
-
Annexin V-FITC (or another fluorophore conjugate)
-
1X Annexin-binding buffer
-
Propidium Iodide (PI) or other viability dye (optional, for late apoptosis/necrosis)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control group.[18]
-
Harvest Cells: Harvest approximately 1 x 10⁶ cells per sample by centrifugation.
-
MitoTracker Staining:
-
Prepare a working solution of this compound in pre-warmed culture medium (e.g., 100 nM).
-
Resuspend the cell pellet in 1 mL of the MitoTracker working solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.[19]
-
-
Wash: Wash the cells once with 2 mL of PBS and pellet by centrifugation.
-
Annexin V Staining:
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube. Keep samples on ice and protected from light.[18]
-
Analysis: Analyze the samples by flow cytometry within one hour.[20]
-
Excitation/Emission: Use 488 nm excitation. Detect Annexin V-FITC at ~530 nm (e.g., FL1) and this compound at ~576 nm (e.g., FL2).
-
Gating Strategy:
-
Live cells: this compound high / Annexin V negative.
-
Early apoptotic cells: this compound low / Annexin V positive.
-
Late apoptotic/necrotic cells: this compound low / Annexin V positive (and PI positive if used).
-
-
Protocol 2: Staining with this compound for Fluorescence Microscopy
This protocol is for visualizing mitochondrial morphology and potential in adherent cells.
Materials:
-
Adherent cells grown on glass coverslips or imaging dishes
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound CMTMRos (stock solution in DMSO)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
PBS
-
Fixative (e.g., 4% Paraformaldehyde in PBS), optional
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on a suitable imaging surface and allow them to adhere overnight.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control.
-
Staining:
-
Counterstaining & Wash:
-
(Optional) Add a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL) for the last 5-10 minutes of incubation.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Image immediately using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine channel).
-
Observation: Healthy cells will show bright, punctate or tubular mitochondrial staining. Apoptotic cells will show dim, diffuse cytoplasmic fluorescence.[2]
-
-
(Optional) Fixation:
Conclusion
This compound CMTMRos is a robust and versatile tool for investigating the role of mitochondria in apoptosis. Its ability to specifically label mitochondria in a membrane potential-dependent manner provides a clear readout of an early and critical event in the intrinsic apoptotic pathway. When combined with other apoptotic markers like Annexin V, it allows for a detailed, multi-parametric analysis of cell death, making it an invaluable reagent for researchers in basic science and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [benchchem.com]
- 5. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 6. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. emulatebio.com [emulatebio.com]
- 14. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
Using MitoTracker Orange CM-H2TMRos to Detect Mitochondrial Oxidative Stress: A Technical Guide
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of MitoTracker Orange CM-H2TMRos for the detection and quantification of mitochondrial reactive oxygen species (ROS). It covers the probe's mechanism of action, detailed experimental protocols, data interpretation, and potential limitations.
Introduction and Mechanism of Action
This compound CM-H2TMRos is a cell-permeant fluorescent probe designed to selectively label mitochondria in live cells.[1] It is a reduced and non-fluorescent precursor to the this compound CMTMRos dye.[2][3] Its utility in assessing mitochondrial oxidative stress stems from a multi-step mechanism that relies on both mitochondrial membrane potential (ΔΨm) and the presence of reactive oxygen species (ROS).[3][]
The process unfolds as follows:
-
Cellular Entry and Accumulation : The probe is hydrophobic and passively diffuses across the plasma membrane into the cytoplasm.[3] As a cationic molecule, it is drawn to and accumulates within the mitochondrial matrix, driven by the strong negative electrochemical gradient of an active, respiring mitochondrion.[3][][5]
-
Oxidation-Dependent Fluorescence : In its initial state, the CM-H2TMRos form is non-fluorescent.[1] Upon accumulation in the mitochondria, it is oxidized by ROS, primarily superoxide, into its highly fluorescent form, CMTMRos.[][6] This conversion is the key step that makes the probe a sensitive indicator of mitochondrial oxidative activity.[3]
-
Covalent Binding and Retention : A distinguishing feature of the now-fluorescent CMTMRos molecule is its mildly thiol-reactive chloromethyl group.[3] This group forms covalent bonds with thiol-containing proteins and peptides (e.g., glutathione) within the mitochondrial matrix.[3][7] This covalent conjugation effectively traps the dye inside the mitochondria, ensuring the signal is well-retained even after cell fixation with aldehydes and permeabilization with detergents.[3][8]
The following diagram illustrates the probe's mechanism of action.
Caption: Mechanism of this compound CM-H2TMRos activation.
Experimental Workflow and Protocols
A successful experiment requires careful preparation of reagents and adherence to a structured workflow. The following diagram provides a general overview of the experimental process.
Caption: General experimental workflow for mitochondrial ROS detection.
Detailed Experimental Protocol
This protocol is a guideline and should be optimized for specific cell types and experimental conditions.[9][10]
Materials:
-
This compound CM-H2TMRos
-
High-quality, anhydrous dimethylsulfoxide (DMSO)[8]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest grown on coverslips or appropriate imaging plates
Procedure:
-
Stock Solution Preparation :
-
Prepare a 1 mM stock solution by dissolving the lyophilized MitoTracker product in anhydrous DMSO.[8][11]
-
CRITICAL : The reduced CM-H2TMRos form is highly sensitive to air oxidation.[8] Store the DMSO stock solution in small aliquots under an inert gas (e.g., argon or nitrogen) at -20°C to -80°C, protected from light.[8][9][12] It is best to use freshly prepared solutions.
-
-
Staining Solution Preparation :
-
On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium.
-
The optimal working concentration typically ranges from 25 nM to 500 nM and must be determined empirically.[8] Start with a concentration around 100-200 nM.
-
-
Cell Staining (Live Cells) :
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate for 15-45 minutes at 37°C in a CO2 incubator.[9][10] Incubation time may require optimization.
-
Aspirate the staining solution and wash the cells three times with fresh, pre-warmed culture medium to remove any unbound probe.[9][10]
-
-
Fixation (Optional) :
-
Imaging and Analysis :
Data Interpretation and Quantitative Analysis
The primary output of this assay is a change in fluorescence intensity. An increase in signal indicates an elevation in mitochondrial ROS that has oxidized the probe.[14] Quantitative analysis is typically performed by measuring the mean fluorescence intensity within regions of interest (ROIs) that correspond to mitochondria, often identified by their morphology.[14][15] Background fluorescence should be subtracted to ensure accuracy.[15]
The table below presents example data, demonstrating how results can be structured to show the effects of a pro-oxidant and a therapeutic agent.
| Treatment Group | Condition | Normalized Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control | Untreated Cells | 100 ± 8.5 | 1.0 |
| Oxidative Stress | 100 µM H₂O₂ | 245 ± 15.2 | 2.45 |
| Therapeutic | 100 µM H₂O₂ + 1 µM Agent X | 130 ± 11.4 | 1.30 |
| Data are illustrative, based on findings where H₂O₂ treatment increases fluorescence intensity which is subsequently reduced by an antioxidant/inhibitor.[14] |
Associated Signaling Pathways
Mitochondrial ROS are not merely byproducts of metabolism; they are critical signaling molecules. A key pathway influenced by mitochondrial ROS is the intrinsic pathway of apoptosis.[] Elevated ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[7] This initiates a caspase cascade that culminates in programmed cell death.
Caption: ROS-mediated intrinsic apoptosis signaling pathway.
Advantages and Limitations
While a powerful tool, it is crucial for researchers to understand the advantages and limitations of this compound CM-H2TMRos.
Advantages:
-
ROS-Specific Activation : The reduced form is non-fluorescent until oxidized, providing a direct readout of mitochondrial oxidative activity.[][6]
-
Mitochondrial Specificity : It selectively accumulates in mitochondria based on membrane potential.[3][]
-
Fixable Signal : The covalent binding of the oxidized probe allows for excellent retention after fixation, making it compatible with subsequent immunocytochemistry workflows.[3][8]
Limitations:
-
Membrane Potential Dependency : The initial accumulation of the probe is dependent on ΔΨm.[3][5] A decrease in ΔΨm due to mitochondrial dysfunction could lead to reduced probe loading, potentially masking a simultaneous increase in ROS. This can be a significant confounding variable.
-
Potential for Toxicity : At certain concentrations, the probe has been shown to inhibit Complex I of the electron transport chain and may induce the mitochondrial permeability transition itself, potentially altering the very processes being measured.[7][16]
-
Concentration-Dependent Artifacts : Using concentrations that are too high can lead to non-specific staining of other cellular structures and increased background fluorescence.[8][17]
-
Misinterpretation Post-Fixation : It is a common misconception that signal retention after fixation indicates continued mitochondrial polarization. The signal is retained due to covalent binding, not persistent membrane potential.[18]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [benchchem.com]
- 5. MitoTracker | AAT Bioquest [aatbio.com]
- 6. Real-time measurement of intracellular reactive oxygen species using Mito tracker orange (CMH2TMRos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 101.200.202.226 [101.200.202.226]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. emulatebio.com [emulatebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abpbio.com [abpbio.com]
- 18. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
MitoTracker Orange CMTMRos: An In-Depth Technical Guide for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MitoTracker Orange CMTMRos, a fluorescent probe essential for mitochondrial labeling in living cells. This document details its core features, benefits, and experimental protocols to empower researchers in utilizing this tool for cellular analysis, particularly in the context of drug development and mitochondrial function studies.
Core Features and Benefits
This compound CMTMRos is a cell-permeant dye that selectively accumulates in mitochondria, driven by the mitochondrial membrane potential. A key advantage of this probe is its mild thiol-reactivity, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization. This feature makes it an invaluable tool for experiments requiring subsequent immunocytochemistry or other downstream processing. Its orange fluorescence is well-separated from green fluorescent proteins (GFP), making it ideal for multiplexing studies.
Quantitative Data
The following tables summarize the available quantitative data for this compound CMTMRos.
| Property | Value | Reference |
| Excitation Maximum | 551 nm | [1][2] |
| Emission Maximum | 576 nm | [1][2] |
| Fluorescence Quantum Yield | 0.64 | [3] |
| Molar Extinction Coefficient | Not available |
| Parameter | Value |
| Photostability | Not available |
| Cytotoxicity (IC50) | Not available |
Mechanism of Action
The mechanism of this compound CMTMRos involves a two-step process. Initially, the cationic dye is electrophoretically drawn to the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential. Subsequently, its chloromethyl group reacts with thiol groups on mitochondrial proteins and peptides, forming covalent bonds. This covalent linkage is crucial for retaining the dye within the mitochondria, even if the membrane potential is lost.
Caption: Mechanism of this compound CMTMRos accumulation and retention in mitochondria.
Experimental Protocols
Live-Cell Staining Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of this compound CMTMRos in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 25-500 nM. The optimal concentration may vary depending on the cell type.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate for 15-45 minutes at 37°C.
-
-
Wash and Image:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed culture medium.
-
Image the cells using a fluorescence microscope with appropriate filters for orange fluorescence (Excitation: ~551 nm, Emission: ~576 nm).
-
Post-Staining Fixation Protocol
This compound CMTMRos staining is well-retained after formaldehyde fixation.
-
Stain Live Cells: Follow the live-cell staining protocol as described above.
-
Fixation:
-
After washing, add a 3.7% formaldehyde solution in PBS to the cells.
-
Incubate for 15 minutes at room temperature.
-
-
Permeabilization (Optional):
-
If subsequent immunocytochemistry is required, wash the cells with PBS and then permeabilize with a solution of 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Downstream Processing: Proceed with immunocytochemistry or other labeling procedures as required.
Caption: A streamlined workflow for live-cell staining and optional fixation using this compound CMTMRos.
References
A Technical Comparison of MitoTracker Orange CM-H2TMRos and CMTMRos for Mitochondrial Analysis
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed comparison of MitoTracker Orange CM-H2TMRos and this compound CMTMRos. We will explore their core mechanisms, quantitative properties, and applications, and provide detailed protocols to facilitate their effective use in the laboratory.
Core Principles and Mechanism of Action
Both this compound CMTMRos and its reduced counterpart, CM-H2TMRos, are cell-permeant fluorescent dyes designed to selectively label mitochondria in live cells. Their accumulation within these organelles is driven by the negative mitochondrial membrane potential.[1][2][3] A key feature of these probes is a mildly thiol-reactive chloromethyl group, which allows the dye to covalently bind to thiol groups on mitochondrial proteins.[1][4] This covalent linkage ensures the dye is well-retained within the mitochondria even after cell fixation and permeabilization, making it compatible with subsequent immunocytochemistry or other multiplexing assays.[1][5]
The fundamental difference between the two probes lies in their initial fluorescent state and activation mechanism.
-
This compound CMTMRos is inherently fluorescent. It passively diffuses across the plasma membrane and accumulates in active mitochondria, where its fluorescence can be immediately visualized.[6]
-
This compound CM-H2TMRos is the reduced, non-fluorescent version of CMTMRos.[1][7][8] While it also permeates the cell and accumulates in the mitochondria, it only becomes fluorescent after it is oxidized by reactive oxygen species (ROS) within actively respiring mitochondria.[4][5][7] This property makes CM-H2TMRos a sensitive indicator of mitochondrial oxidative activity.[1][] Upon oxidation, it is converted into the fluorescent CMTMRos form and is then sequestered via the same thiol-reaction mechanism.[4][7] Studies suggest it is particularly sensitive to superoxide.[10][11]
Quantitative Data Summary
The spectral properties of both dyes are identical once CM-H2TMRos has been oxidized to its fluorescent form. The following table summarizes their key quantitative characteristics.
| Property | This compound CMTMRos | This compound CM-H2TMRos | Reference(s) |
| Initial State | Fluorescent | Non-fluorescent (reduced form) | [1][7] |
| Activation | Always fluorescent | Requires oxidation by ROS | [4][5] |
| Excitation Max. | ~551-554 nm | ~551-555 nm (once oxidized) | [12][13][14][15] |
| Emission Max. | ~576 nm | ~576-578 nm (once oxidized) | [12][13][14][15] |
| Molecular Formula | C24H24Cl2N2O | C24H25ClN2O | [14][16] |
| Molecular Weight | 427.37 | 392.93 | [16][] |
Key Applications and Considerations
The choice between CMTMRos and CM-H2TMRos depends entirely on the experimental question.
-
This compound CMTMRos is the probe of choice for general mitochondrial labeling to assess morphology, localization, and mass in live or fixed cells.[2][6] Its fluorescence is primarily dependent on the mitochondrial membrane potential, making it a reliable tool for visualizing healthy mitochondria.[18]
-
This compound CM-H2TMRos is specifically used to assess mitochondrial oxidative stress or activity.[] An increase in fluorescence intensity over time indicates an increase in ROS production within the mitochondria.[10] It is an excellent tool for real-time monitoring of changes in mitochondrial redox state in response to stimuli.[10][11]
Important Considerations:
-
Probe Concentration: It is critical to use the lowest possible concentration that gives a satisfactory signal. High concentrations can lead to background fluorescence and non-specific staining.[1]
-
Mitochondrial Function: Like many mitochondrial dyes, this compound probes can have an effect on mitochondrial function, including potential inhibition of respiratory complex I at higher concentrations.[19]
-
Dynamic Potential vs. Endpoint: While accumulation is potential-dependent, the covalent binding means these probes are not ideal for dynamically tracking changes in membrane potential over time. For such applications, ratiometric dyes like JC-1 or potentiometric dyes like TMRM are recommended.[1]
Detailed Experimental Protocols
The following protocols provide a general guideline for staining live and fixed cells. Optimization of dye concentration (typically 25-500 nM) and incubation time (15-45 minutes) is recommended for specific cell types and experimental conditions.[12][16]
Reagent Preparation
-
Stock Solution: Prepare a 1 mM stock solution of the MitoTracker dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light and moisture. The reduced CM-H2TMRos form should be stored under an inert gas like nitrogen or argon.[]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 25-500 nM) in pre-warmed, serum-free cell culture medium. Prepare this solution fresh for each use.
Staining Protocol for Live-Cell Imaging
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips).
-
Labeling: Aspirate the culture medium and replace it with the pre-warmed MitoTracker working solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Wash: Aspirate the labeling solution and wash the cells two to three times with fresh, pre-warmed culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation/Emission ~554/576 nm).
Staining Protocol for Fixed Cells (Post-Staining Fixation)
Note: Staining must be performed on live cells before fixation.[3]
-
Live-Cell Staining: Follow steps 1-4 from the live-cell imaging protocol. For fixation protocols, a slightly higher concentration (e.g., 100-1000 nM) may be beneficial.[2][16]
-
Fixation: After washing, fix the cells with 3.7-4% formaldehyde or paraformaldehyde in PBS for 10-15 minutes at room temperature.[3][16]
-
Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[16]
-
Permeabilization (Optional): If subsequent antibody staining is required, permeabilize the cells with a detergent such as 0.1-0.2% Triton X-100 in PBS for 10 minutes.
-
Further Processing: Proceed with immunocytochemistry, nuclear counterstaining, or other desired labeling protocols.
-
Mount and Image: Mount the coverslip and image the cells. The fluorescent signal is well-retained after fixation.[5][20]
References
- 1. This compound [benchchem.com]
- 2. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 3. emulatebio.com [emulatebio.com]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. de.lumiprobe.com [de.lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. FluoroFinder [app.fluorofinder.com]
- 10. Real-time measurement of intracellular reactive oxygen species using Mito tracker orange (CMH2TMRos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. lunanano.ca [lunanano.ca]
- 15. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 18. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 19. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. abpbio.com [abpbio.com]
Methodological & Application
MitoTracker Orange CMTMRos: Application Notes and Protocols for Staining Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker Orange CMTMRos is a fluorescent dye used for labeling mitochondria in living cells.[1] Its utility stems from its ability to passively diffuse across the plasma membrane and accumulate in active mitochondria, driven by the mitochondrial membrane potential.[2][3] A key feature of this probe is its mildly thiol-reactive chloromethyl group, which allows it to covalently bind to mitochondrial proteins and peptides.[2][4] This covalent linkage ensures that the stain is well-retained even after cell fixation and permeabilization, making it compatible with subsequent immunocytochemistry or other cellular analyses.[2][3] With an excitation maximum at approximately 554 nm and an emission maximum at 576 nm, this compound CMTMRos is suitable for various fluorescence microscopy and flow cytometry applications.[1][5]
Mechanism of Action
The staining process with this compound CMTMRos involves a two-step mechanism. Initially, the cationic nature of the dye facilitates its accumulation in the mitochondrial matrix, a process dependent on the negative mitochondrial membrane potential (ΔΨm).[2] Once concentrated within the mitochondria, the chloromethyl group of the dye reacts with thiol groups present on mitochondrial proteins and peptides, such as glutathione, forming covalent bonds.[2] This conjugation effectively traps the dye within the mitochondria, ensuring stable and long-lasting staining.[2] It is important to note that the reduced, non-fluorescent version of the dye, this compound CM-H2TMRos, becomes fluorescent upon oxidation within the mitochondria before it reacts with thiols.[3][6]
Quantitative Data Summary
For optimal staining, it is crucial to titrate the concentration of this compound CMTMRos and the incubation time for each specific cell line and experimental condition. The following table provides a summary of recommended starting concentrations and incubation parameters for staining adherent cells.
| Parameter | Live Cell Staining | Post-Staining Fixation |
| Working Concentration | 25–500 nM[1][7][8] | 100–1000 nM[1][8] |
| Incubation Time | 15–45 minutes[1][4][8] | 15–45 minutes (staining) + 10 minutes (fixation)[1][8] |
| Incubation Temperature | 37°C[1][4][8] | 37°C (staining) + Room Temperature (fixation)[1][8] |
| Excitation Wavelength | ~554 nm[5] | ~554 nm[5] |
| Emission Wavelength | ~576 nm[1][5] | ~576 nm[1][5] |
Experimental Protocols
Materials
-
This compound CMTMRos (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
3.7% Formaldehyde in PBS (for fixation)
-
Coverslips
-
Adherent cells cultured on coverslips
Protocol 1: Staining of Live Adherent Cells for Microscopy
This protocol is intended for the visualization of mitochondria in living adherent cells.
-
Prepare a 1 mM Stock Solution: Allow the vial of lyophilized this compound CMTMRos to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution. Mix well by vortexing. Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
-
Prepare the Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 25–500 nM.[1][8] The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Wash:
-
Imaging: Mount the coverslip on a microscope slide with a drop of pre-warmed medium or PBS. Observe the stained mitochondria using a fluorescence microscope with the appropriate filter set (e.g., TRITC or Texas Red).
Protocol 2: Staining of Adherent Cells with Subsequent Fixation
This protocol is suitable for experiments requiring cell fixation after mitochondrial labeling, such as for immunofluorescence co-staining.
-
Prepare Stock and Staining Solutions: Follow steps 1 and 2 from Protocol 1. For fixed-cell applications, a higher working concentration of 100-1000 nM may be necessary.[1][8]
-
Cell Staining: Follow step 3 from Protocol 1.
-
Wash:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed PBS.[8]
-
-
Fixation:
-
Post-Fixation Wash:
-
Permeabilization (Optional): If subsequent intracellular antibody staining is required, permeabilize the cells with a solution such as 0.2% Triton X-100 in PBS for 10 minutes.
-
Further Processing: The cells are now ready for subsequent experimental procedures like immunocytochemistry or mounting for imaging.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background/Non-specific Staining | Dye concentration is too high. | Decrease the working concentration of this compound. The optimal range is typically 50-200 nM.[9] |
| Insufficient washing. | Increase the number and duration of wash steps after staining.[10] | |
| Weak or No Signal | Dye concentration is too low. | Increase the working concentration of the staining solution.[1][7] |
| Incubation time is too short. | Increase the incubation time to allow for sufficient dye accumulation.[4] | |
| Loss of mitochondrial membrane potential. | Ensure cells are healthy and metabolically active. Use a positive control with healthy cells. | |
| Cell Death/Toxicity | Prolonged exposure to the dye. | Image cells soon after staining as the dye can be toxic over time.[9] |
| High dye concentration. | Use the lowest effective concentration of the dye. | |
| Nuclear Staining | This can sometimes be observed. | Confocal microscopy can help determine if the signal is truly nuclear or from mitochondria located above or below the nucleus.[11] |
Visualizations
Caption: Workflow for this compound staining of adherent cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [benchchem.com]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. takara.co.kr [takara.co.kr]
- 5. MitoTracker™ Dyes for Mitochondria Labeling this compound CMTMRos | Buy Online [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: A Step-by-Step Guide for Using MitoTracker™ Orange in Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker™ Orange CMTMRos is a fluorescent dye designed for labeling mitochondria in living cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential.[1][4][][6] A key feature of this probe is its mildly thiol-reactive chloromethyl group, which covalently binds to mitochondrial proteins and peptides, ensuring the dye is well-retained even after cell fixation and permeabilization.[4] This characteristic makes it a valuable tool for studying mitochondrial morphology, localization, and function in various experimental workflows, including fluorescence microscopy and flow cytometry.[4][7] These application notes provide a detailed protocol for using MitoTracker™ Orange CMTMRos specifically with suspension cells.
Mechanism of Action
MitoTracker™ Orange CMTMRos passively diffuses across the plasma membrane of a live cell and accumulates in the mitochondria due to the negative mitochondrial membrane potential.[4] Once inside the mitochondria, the dye's chloromethyl group reacts with thiol groups on proteins and peptides, forming covalent bonds.[4] This process effectively traps the fluorescent probe within the mitochondria.[4] There is also a reduced, non-fluorescent version, MitoTracker™ Orange CM-H2TMRos, which becomes fluorescent upon oxidation within actively respiring mitochondria, potentially reducing background signal.[][8][9]
Data Presentation
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | 551 nm / 554 nm | [1][10][11] |
| Emission Maximum (Em) | 576 nm / 575 nm | [1][10][11] |
| Recommended Laser Line | 532 nm / 561 nm | [7][11] |
| Recommended Filter Set | 575/25 nm or similar | [11] |
| Stock Solution Solvent | Anhydrous DMSO | [6][7] |
| Recommended Stock Concentration | 1 mM | [6] |
| Working Concentration (Live Cells) | 25 - 500 nM | [1][10] |
| Working Concentration (Fixed Cells) | 100 - 1000 nM | [1][10] |
| Incubation Time | 15 - 45 minutes | [1][10][12] |
| Incubation Temperature | 37°C | [1][7][10] |
Experimental Protocols
I. Reagent Preparation
-
Prepare a 1 mM Stock Solution:
-
Bring the vial of MitoTracker™ Orange CMTMRos to room temperature.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution. For example, add 20 µL of DMSO to a vial containing enough dye for 20 samples to achieve this concentration.[7]
-
Mix well by vortexing to ensure the dye is completely dissolved.
-
Storage: The DMSO stock solution can be stored at -20°C, protected from light and moisture, for at least 6 months.[1][7] Avoid repeated freeze-thaw cycles.[3]
-
-
Prepare the Staining Solution:
-
On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically 25-500 nM for live cells) in pre-warmed (37°C) serum-free medium or an appropriate buffer like PBS.[1][6][10]
-
It is crucial to optimize the final concentration for your specific cell type and experimental conditions.
-
II. Staining Protocol for Suspension Cells (Live Cell Analysis)
This protocol is suitable for analysis by flow cytometry or fluorescence microscopy.
-
Cell Preparation:
-
Culture suspension cells to the desired density.
-
Harvest the cells by centrifugation (e.g., 300-500 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed (37°C) culture medium.
-
Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/mL.[7]
-
-
Staining:
-
Centrifuge the cell suspension to obtain a cell pellet and carefully aspirate the supernatant.[12]
-
Gently resuspend the cells in the pre-warmed MitoTracker™ Orange staining solution.[12]
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][10][12] The optimal incubation time may vary depending on the cell line.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation.
-
Aspirate the staining solution and resuspend the cell pellet in fresh, pre-warmed medium.[12]
-
Repeat the wash step at least once to remove any unbound dye and reduce background fluorescence.[13] For flow cytometry, a wash step with PBS may be performed before resuspending in the final analysis buffer.[7]
-
-
Analysis:
-
For Fluorescence Microscopy:
-
Resuspend the final cell pellet in a suitable imaging medium.
-
Mount the cells on a microscope slide for immediate observation.
-
-
For Flow Cytometry:
-
Resuspend the final cell pellet in an appropriate buffer (e.g., PBS containing 1% serum).
-
Analyze the cells using a flow cytometer with the appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass).[7]
-
-
III. Optional: Fixation and Permeabilization after Staining
MitoTracker™ Orange CMTMRos is retained after aldehyde-based fixation, allowing for subsequent immunocytochemistry.[4]
-
Staining: Follow the live-cell staining protocol as described above.
-
Fixation:
-
Washing:
-
Permeabilization (if required for subsequent antibody staining):
-
Resuspend the fixed cells in ice-cold acetone or 0.2% Triton™ X-100 in PBS.
-
Incubate for 5 minutes.
-
Wash the cells with PBS.
-
-
Downstream Processing: The cells are now ready for immunocytochemistry or other downstream applications.
Mandatory Visualizations
Caption: Workflow for this compound staining in suspension cells.
Caption: Accumulation and retention of this compound in mitochondria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abpbio.com [abpbio.com]
- 3. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 4. This compound [benchchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 12. takara.co.kr [takara.co.kr]
- 13. researchgate.net [researchgate.net]
Application Notes: Optimizing MitoTracker™ Orange CMTMRos Concentration for Diverse Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MitoTracker™ Orange CMTMRos is a fluorescent dye widely utilized for labeling mitochondria in living cells. Its accumulation is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function. However, the optimal staining concentration of MitoTracker™ Orange can vary significantly between different cell lines due to inherent biological differences, including metabolic activity, cell size, and membrane potential. Sub-optimal concentrations can lead to issues such as weak fluorescence signals, cytotoxicity, or artifacts. Therefore, empirical determination of the optimal dye concentration for each specific cell line and experimental condition is crucial for obtaining reliable and reproducible results.
These application notes provide a comprehensive guide and detailed protocols for systematically optimizing MitoTracker™ Orange CMTMRos concentration across various cell lines, ensuring robust and accurate mitochondrial staining for downstream applications in research and drug development.
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration using a Titration Assay
This protocol describes a systematic approach to identify the lowest possible concentration of MitoTracker™ Orange CMTMRos that provides a bright and stable fluorescent signal with minimal background.
Materials:
-
MitoTracker™ Orange CMTMRos (e.g., Thermo Fisher Scientific, Cat. No. M7510)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells of interest (e.g., HeLa, A549, Jurkat)
-
96-well, black-walled, clear-bottom microplate suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)
Procedure:
-
Prepare a 1 mM Stock Solution: Dissolve the contents of one vial of MitoTracker™ Orange CMTMRos (50 µg) in 91 µL of anhydrous DMSO to create a 1 mM stock solution. Mix well by vortexing. Store any unused stock solution at -20°C, protected from light.
-
Cell Seeding:
-
For adherent cells (e.g., HeLa, A549), seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
For suspension cells (e.g., Jurkat), seed cells at a density of approximately 2.5 x 10⁵ cells/mL.
-
-
Prepare Staining Solutions: On the day of the experiment, prepare a series of working concentrations of MitoTracker™ Orange by diluting the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium. A common starting range for titration is 25 nM to 1000 nM. For example, to prepare a 100 nM working solution, dilute the 1 mM stock 1:10,000 in medium. It is recommended to prepare a 2X final concentration stock to add to the cells.
-
Cell Staining:
-
For adherent cells, carefully remove the culture medium from the wells.
-
Add the pre-warmed staining solutions with the various MitoTracker™ Orange concentrations to the respective wells.
-
For suspension cells, add the 2X staining solution directly to the cell suspension.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-45 minutes. The optimal incubation time can also be a variable to test.
-
Wash and Image:
-
Following incubation, remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete medium to remove any unbound dye.
-
Add fresh, pre-warmed complete medium to the cells.
-
Image the cells immediately using a fluorescence microscope. Capture images from each concentration and a negative control (unstained cells).
-
-
Analysis: Analyze the fluorescence intensity and mitochondrial morphology. The optimal concentration is the lowest concentration that provides a bright, specific mitochondrial staining pattern with low cytoplasmic background.
Protocol 2: Assessing Cytotoxicity of MitoTracker™ Orange using a Cell Viability Assay
This protocol is essential to ensure that the chosen staining concentration does not adversely affect cell health. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
MitoTracker™ Orange CMTMRos
-
Complete cell culture medium
-
96-well, clear-bottom microplate
-
MTT reagent (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency as described in Protocol 1.
-
Staining: Prepare and add MitoTracker™ Orange staining solutions at the same concentrations tested in the titration assay. Include an unstained control group.
-
Incubation: Incubate the cells for the same duration as the staining protocol (e.g., 15-45 minutes).
-
Post-Staining Incubation: After the staining period, replace the staining solution with fresh, pre-warmed complete medium and return the plate to the incubator for a period that is relevant to your planned experiment (e.g., 24 hours) to assess delayed toxicity.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the unstained control cells. A significant decrease in viability indicates that the MitoTracker™ Orange concentration is cytotoxic.
Data Presentation
The following tables summarize recommended starting concentrations and observed optimal ranges for different cell lines based on literature and experimental data. It is crucial to perform the optimization protocols described above for each new cell line and experimental setup.
Table 1: Recommended Starting Concentrations for MitoTracker™ Orange CMTMRos Titration
| Cell Line Type | Example Cell Lines | Recommended Starting Range (nM) |
| Adherent Cancer Cells | HeLa, A549, MCF-7 | 50 - 500 |
| Suspension Cancer Cells | Jurkat, K562 | 25 - 250 |
| Primary Cells | Fibroblasts, Neurons | 25 - 200 |
| Stem Cells | Mesenchymal Stem Cells | 20 - 100 |
Table 2: Example Optimized Concentrations of MitoTracker™ Orange CMTMRos
| Cell Line | Optimal Concentration (nM) | Incubation Time (min) | Notes |
| HeLa | 100 - 200 | 30 | High metabolic activity may require slightly higher concentrations. |
| A549 | 75 - 150 | 30 | |
| Jurkat | 25 - 75 | 20 | Suspension cells are often more sensitive. |
| Primary Fibroblasts | 50 - 100 | 25 | Primary cells can be more sensitive to dye-induced toxicity. |
| Bovine Aortic Endothelial Cells (BAEC) | 100 - 500 | 15-30 | Staining is dependent on mitochondrial membrane potential. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for optimizing MitoTracker™ Orange concentration.
Mitochondrial Staining Logic Diagram
Caption: Mechanism of MitoTracker™ Orange accumulation and retention.
recommended incubation time and temperature for MitoTracker Orange
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of MitoTracker Orange CMTMRos, a fluorescent dye used to label mitochondria in live cells.
Introduction
This compound CMTMRos is a cell-permeant probe that selectively labels mitochondria in living cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential.[1][2] This dye contains a mildly thiol-reactive chloromethyl group that allows it to covalently bind to proteins within the mitochondrial matrix, ensuring its retention even after cell fixation and permeabilization.[3][4] The oxidized form of the dye is fluorescent, and its reduced form, this compound CM-H2TMRos, becomes fluorescent upon oxidation within a respiring cell.[5][]
Data Presentation
The following table summarizes the key quantitative parameters for using this compound CMTMRos.
| Parameter | Live Cell Staining | Post-Staining Fixation |
| Working Concentration | 25–500 nM[7][8][9] | 100–1000 nM[7][8][9] |
| Incubation Temperature | 37°C[7][8][9] | 37°C[7][8][9] |
| Incubation Time | 15–45 minutes[7][8][9] | 15–45 minutes[7][8][9] |
| Excitation Maximum | ~554 nm[2] | ~554 nm[2] |
| Emission Maximum | ~576 nm[7] | ~576 nm[2] |
Signaling Pathway and Mechanism of Action
This compound CMTMRos relies on the electrochemical gradient across the mitochondrial membrane for its accumulation. The dye's cationic nature attracts it to the negatively charged mitochondrial matrix.[10] Once inside, the chloromethyl group reacts with thiol groups on proteins and peptides, forming covalent bonds.[3] This process ensures that the dye is well-retained, even if the mitochondrial membrane potential is lost, making it suitable for experiments involving fixation.[3][4]
Caption: Mechanism of this compound accumulation and retention.
Experimental Protocols
Live Cell Staining Protocol
This protocol is intended for the visualization of mitochondria in live cells.
Caption: Workflow for staining mitochondria in live cells.
Materials:
-
This compound CMTMRos
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (serum-free is recommended during staining)
-
Cells grown on coverslips or imaging dishes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 1 mM stock solution: Dissolve the lyophilized this compound CMTMRos in high-quality anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.[5]
-
Prepare the staining solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration of 25-500 nM.[7][9] The optimal concentration may vary depending on the cell type.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the pre-warmed staining solution to the cells. c. Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[7][8][9]
-
Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed, fresh culture medium.[7][9]
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for orange fluorescence (Excitation/Emission: ~554/576 nm).[2]
Protocol for Staining Followed by Fixation
This protocol is for experiments where cells need to be fixed after mitochondrial labeling, for example, in immunofluorescence studies.
Caption: Workflow for staining followed by cell fixation.
Materials:
-
Same as for live cell staining
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Prepare Staining Solution: Prepare a working solution of 100-1000 nM this compound in pre-warmed (37°C) serum-free medium.[7][9]
-
Stain Cells: Follow steps 3 and 4 of the Live Cell Staining Protocol.
-
Fixation: a. After washing, add 4% PFA in PBS to the cells. b. Incubate for 15 minutes at room temperature.[1]
-
Washing: a. Aspirate the fixation solution. b. Wash the cells three times with PBS.[8][9]
-
Downstream Processing: The cells are now ready for permeabilization and subsequent immunofluorescence or other applications. The this compound signal is retained after fixation.[2]
Troubleshooting
-
Low Fluorescence Signal: If the staining is too dim, try increasing the concentration of this compound or extending the incubation time.[7][8] An additional 30-minute incubation in fresh medium after the initial staining can also allow for more complete thiol conjugation.[7][8]
-
High Background: If the background fluorescence is high, reduce the concentration of the dye or shorten the incubation time. Ensure thorough washing after staining.
-
Cellular Toxicity: At high concentrations, MitoTracker dyes can be toxic. Use the lowest concentration that provides adequate signal.[11]
References
- 1. emulatebio.com [emulatebio.com]
- 2. abpbio.com [abpbio.com]
- 3. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
MitoTracker Orange: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker Orange CMTMRos is a fluorescent dye engineered for the precise labeling of mitochondria in living cells.[1][2][3] Its utility in fluorescence microscopy stems from its ability to selectively accumulate in mitochondria, driven by the mitochondrial membrane potential.[2][4][5] This characteristic makes it a valuable tool for assessing mitochondrial health, localization, and morphology in a variety of cell types.[2] A key advantage of this compound CMTMRos is its retention within the mitochondria even after cell fixation, allowing for its use in protocols that involve subsequent immunocytochemistry or other downstream applications.[2][5][6]
Mechanism of Action
This compound CMTMRos is a cell-permeant dye that passively diffuses across the plasma membrane.[2][7] As a cationic molecule, it is drawn to the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential (ΔΨm).[2] Healthy, energized mitochondria maintain a high membrane potential, leading to a greater accumulation of the dye and a stronger fluorescent signal.[2]
Once inside the mitochondria, the dye's mildly thiol-reactive chloromethyl group covalently binds to thiol groups on mitochondrial proteins and peptides, such as glutathione.[2] This covalent conjugation ensures that the dye is well-retained within the mitochondria, even if the membrane potential is later compromised or if the cells are fixed and permeabilized.[2][6]
Some variants, like this compound CM-H2TMRos, are reduced and non-fluorescent until they enter actively respiring cells, where they are oxidized to their fluorescent form and sequestered in the mitochondria.[8][] The intensity of the fluorescence is correlated with the level of mitochondrial oxidative activity.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound CMTMRos.
Table 1: Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~551-555 nm | [1][6][10] |
| Emission Maximum (Em) | ~576-578 nm | [1][6][10] |
| Molecular Formula | C24H24Cl2N2O | [11] |
| Molecular Weight | 427.37 | [11] |
Table 2: Recommended Staining Parameters
| Parameter | Live Cell Imaging | Fixed Cell Imaging (Post-staining) | Reference |
| Stock Solution Preparation | 1 mM in anhydrous DMSO | 1 mM in anhydrous DMSO | [4][6][12] |
| Working Concentration | 25 - 500 nM | 100 - 1000 nM | [1][3][11] |
| Incubation Time | 15 - 45 minutes at 37°C | 15 - 45 minutes at 37°C | [1][3][11] |
| Fixation (Optional, post-staining) | Not applicable | 3.7-4% formaldehyde or paraformaldehyde for 10-15 minutes | [3][4][11] |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging
This protocol describes the steps for staining mitochondria in live cells with this compound CMTMRos for subsequent fluorescence microscopy.
Materials:
-
This compound CMTMRos
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (serum-free for dilution is recommended)[4]
-
Phosphate-Buffered Saline (PBS)
-
Cells grown on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound CMTMRos in anhydrous DMSO.[4][6][12] Store the stock solution at -20°C, protected from light.[1]
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 25-500 nM in pre-warmed serum-free cell culture medium.[1][3][11] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Preparation: Aspirate the culture medium from the cells.
-
Staining: Add the pre-warmed staining solution to the cells and incubate for 15-45 minutes at 37°C.[1][3][11]
-
Wash: Aspirate the staining solution and wash the cells three times with pre-warmed culture medium.[1][11]
-
Imaging: Mount the coverslips or place the imaging dish on the microscope stage. Image the cells using a fluorescence microscope with filter sets appropriate for the excitation and emission wavelengths of this compound (Ex/Em: ~554/576 nm).[11]
Protocol 2: Staining for Subsequent Fixation and Permeabilization
This protocol is suitable for experiments where cells need to be fixed and potentially permeabilized for subsequent analysis, such as immunocytochemistry.
Materials:
-
Same as Protocol 1
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Staining: Follow steps 1-4 of Protocol 1, using a working concentration of 100-1000 nM.[3][11]
-
Wash: Aspirate the staining solution and wash the cells three times with PBS.[3]
-
Fixation: Add the fixative solution to the cells and incubate for 10-15 minutes at room temperature.[4][11]
-
Wash: Aspirate the fixative solution and wash the cells three times with PBS for 5 minutes each.[11]
-
(Optional) Permeabilization: If required for subsequent antibody labeling, incubate the cells with permeabilization buffer for 5-10 minutes at room temperature.
-
Proceed with Downstream Applications: The cells are now ready for immunocytochemistry or other labeling procedures.
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Mechanism of this compound accumulation and retention.
Troubleshooting
-
High Background Staining: This is often due to the use of too high a concentration of the dye.[5][13] The recommended concentration range for MitoTracker dyes is in the nanomolar range, which is lower than many other fluorescent dyes.[13] Optimizing the concentration for your specific cell type is crucial.
-
Weak Signal: If the fluorescence is too low, you can try increasing the initial concentration of the labeling solution or incubating the cells for an additional 30 minutes in normal culture medium after staining to allow for more complete thiol conjugation.[1][11]
-
Cell Death: MitoTracker dyes can be toxic to cells over extended periods.[13][14] It is recommended to image the cells soon after staining.
-
Uneven Staining: Ensure that the dye is properly dissolved and consider filtering the working solution if you observe precipitates.[12] Washing the cells thoroughly after staining can also help to reduce diffuse background staining.[12]
Applications
This compound is a versatile tool for a wide range of applications in cell biology and drug development, including:
-
Assessment of Mitochondrial Health: The intensity of this compound fluorescence is directly related to the mitochondrial membrane potential, making it a reliable indicator of mitochondrial health and function.[2]
-
Studying Apoptosis: Changes in mitochondrial membrane potential are an early hallmark of apoptosis.[] this compound can be used to monitor these changes and investigate the role of mitochondria in programmed cell death.
-
Monitoring Mitochondrial Dynamics: Live-cell imaging with this compound allows for the real-time visualization of mitochondrial fission, fusion, and trafficking.[2]
-
Detection of Reactive Oxygen Species (ROS): The reduced form of the dye, this compound CM-H2TMRos, becomes fluorescent upon oxidation by ROS, enabling the detection of oxidative stress within mitochondria.[][15][16]
-
Multicolor Imaging: The spectral properties of this compound make it compatible with other fluorescent probes, such as those for labeling the nucleus (e.g., DAPI) or other cellular structures, in multicolor imaging experiments.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 4. emulatebio.com [emulatebio.com]
- 5. abpbio.com [abpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. MitoTracker | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 14. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Real-time measurement of intracellular reactive oxygen species using Mito tracker orange (CMH2TMRos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
Application Notes: Co-staining of Mitochondria and Nuclei with MitoTracker Orange and DAPI
These application notes provide a detailed protocol for the simultaneous staining of mitochondria and nuclei in live or fixed cells using MitoTracker™ Orange CMTMRos and DAPI. This method is crucial for researchers, scientists, and drug development professionals investigating cellular processes such as apoptosis, mitochondrial function, and cell viability.
Introduction
MitoTracker™ Orange CMTMRos is a fluorescent dye that specifically labels mitochondria in live cells. Its accumulation is dependent on the mitochondrial membrane potential. The dye contains a mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to matrix proteins, ensuring it is well-retained in the mitochondria even after cell fixation and permeabilization. DAPI (4',6-diamidino-2-phenylindole) is a popular nuclear counterstain that binds strongly to A-T rich regions in the minor groove of DNA. The combination of these two dyes allows for the simultaneous visualization of mitochondrial and nuclear morphology, providing valuable insights into cellular health and function.
Spectral Properties and Key Parameters
Proper experimental setup requires understanding the spectral characteristics and optimal working conditions of each dye. The following table summarizes key quantitative data for MitoTracker Orange and DAPI.
| Parameter | This compound CMTMRos | DAPI |
| Excitation (max) | 554 nm | 358 nm |
| Emission (max) | 576 nm | 461 nm |
| Recommended Filter Set | TRITC/Rhodamine | DAPI |
| Working Concentration (Live Cells) | 25-500 nM | N/A (typically used on fixed cells) |
| Working Concentration (Fixed Cells) | 25-500 nM (stain before fixation) | 1-5 µg/mL |
| Incubation Time (Live Cells) | 15-45 minutes | N/A |
| Incubation Time (Fixed Cells) | 15-45 minutes (before fixation) | 1-15 minutes |
| Solvent | Anhydrous DMSO | Deionized Water or PBS |
Experimental Protocol
This protocol outlines the steps for co-staining live cells with this compound followed by fixation and nuclear staining with DAPI.
Materials and Reagents
-
MitoTracker™ Orange CMTMRos (e.g., Thermo Fisher Scientific, Cat. No. M7510)
-
DAPI (e.g., Thermo Fisher Scientific, Cat. No. D1306)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (e.g., 37% solution) or Paraformaldehyde (PFA)
-
Triton™ X-100 or other suitable permeabilization agent
-
Complete cell culture medium, pre-warmed to 37°C
-
Coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (DAPI and TRITC/Rhodamine)
Staining Procedure
-
Cell Preparation:
-
Culture cells on sterile glass coverslips in a petri dish or in multi-well plates until they reach the desired confluency.
-
Ensure the cells are healthy and actively growing.
-
-
MitoTracker Staining (Live Cells):
-
Prepare a 1 mM stock solution of this compound CMTMRos in anhydrous DMSO.
-
Dilute the MitoTracker stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 25-500 nM. The optimal concentration can vary by cell type and should be determined empirically.
-
Remove the culture medium from the cells and add the pre-warmed staining solution containing this compound.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.
-
-
Fixation:
-
After incubation, remove the MitoTracker staining solution.
-
Wash the cells three times with pre-warmed PBS.
-
Fix the cells by adding a freshly prepared 4% formaldehyde solution in PBS.
-
Incubate for 15 minutes at room temperature.
-
-
Permeabilization (Optional but Recommended for DAPI):
-
Remove the fixation solution and wash the cells twice with PBS.
-
To permeabilize the cells, add a solution of 0.1-0.5% Triton™ X-100 in PBS.
-
Incubate for 10-15 minutes at room temperature. This step facilitates the entry of DAPI into the nucleus.
-
-
DAPI Staining:
-
Remove the permeabilization solution and wash the cells twice with PBS.
-
Prepare a DAPI staining solution at a concentration of 1-5 µg/mL in PBS.
-
Add the DAPI solution to the cells, ensuring the entire surface of the coverslip is covered.
-
Incubate for 1-15 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Remove the DAPI solution and wash the cells two to three times with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Use the TRITC/Rhodamine filter set to visualize this compound (red/orange fluorescence) and the DAPI filter set to visualize the nuclei (blue fluorescence).
-
Diagrams
Experimental Workflow for Co-Staining
Caption: Workflow for this compound and DAPI co-staining.
Principle of Staining Mechanism
Caption: Staining mechanisms of this compound and DAPI.
Application Notes and Protocols for Fixing and Permeabilizing Cells After MitoTracker™ Orange Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
MitoTracker™ Orange CMTMRos is a fluorescent dye used for labeling mitochondria in living cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential. A key advantage of this probe is that its signal is well-retained after fixation, making it compatible with subsequent immunocytochemistry or other cellular staining techniques.[1][2][3] Proper fixation and permeabilization are critical steps to preserve both the mitochondrial morphology and the fluorescence signal, while allowing access for antibodies to intracellular targets.
This document provides detailed protocols for fixing and permeabilizing cells stained with MitoTracker™ Orange, along with data on the compatibility of different reagents and methods.
Data Presentation
The choice of fixation and permeabilization reagents can impact the retention of the MitoTracker™ Orange signal and the integrity of mitochondrial structure. The following table summarizes the effects of common methods.
| Fixation Method | Permeabilization Method | Signal Retention | Mitochondrial Morphology Preservation | Notes |
| 3.7-4% Paraformaldehyde (PFA) in PBS | 0.1-0.5% Triton™ X-100 in PBS | Good | Good | The most common and recommended method for subsequent immunofluorescence.[1][4] |
| 3.7-4% Paraformaldehyde (PFA) in PBS | Ice-cold Acetone | Good | Good | Acetone permeabilization may improve signal retention in some cases.[1] |
| 3.7-4% Paraformaldehyde (PFA) in PBS | 0.1% Saponin in PBS | Moderate to Good | Good | Saponin is a milder detergent that selectively permeabilizes the plasma membrane, which can be advantageous for preserving mitochondrial membrane integrity.[5] |
| Ice-cold Methanol | N/A (Methanol acts as both fixative and permeabilizing agent) | Variable to Poor | Can be compromised | Methanol fixation can disrupt mitochondrial membranes and may lead to loss of the MitoTracker™ signal.[6][7][8] It is generally not recommended unless required for specific antibody staining. |
| 3% PFA + 1.5% Glutaraldehyde in PBS | 0.1-0.5% Triton™ X-100 in PBS | Good | Excellent | The combination of PFA and glutaraldehyde can provide superior preservation of mitochondrial ultrastructure.[9][10] |
Experimental Protocols
Protocol 1: Standard Paraformaldehyde Fixation and Triton™ X-100 Permeabilization
This protocol is recommended for most applications, particularly when performing subsequent immunofluorescence.
Materials:
-
Cells stained with MitoTracker™ Orange CMTMRos
-
Pre-warmed (37°C) complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, pre-warmed to 37°C
-
0.2% Triton™ X-100 in PBS
-
Orbital shaker
Procedure:
-
Staining: Stain live cells with MitoTracker™ Orange CMTMRos (typically 100-500 nM in pre-warmed medium for 15-45 minutes at 37°C), following the manufacturer's instructions.[11][12]
-
Washing: After staining, wash the cells twice with pre-warmed complete medium to remove any unbound dye.[13]
-
Fixation:
-
Washing after Fixation: Wash the cells three times with PBS for 5 minutes each on an orbital shaker at a low speed.[11][13]
-
Permeabilization:
-
Aspirate the PBS.
-
Add 0.2% Triton™ X-100 in PBS to the cells.
-
Incubate for 5 minutes at room temperature.[1]
-
-
Final Washes: Wash the cells three times with PBS for 5 minutes each.
-
The cells are now ready for blocking and subsequent immunolabeling.
Protocol 2: Paraformaldehyde Fixation and Saponin Permeabilization
This protocol uses a milder detergent, which may be beneficial for preserving certain epitopes or delicate structures.
Materials:
-
Cells stained with MitoTracker™ Orange CMTMRos
-
Pre-warmed (37°C) complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, pre-warmed to 37°C
-
0.1% Saponin in PBS (prepare fresh)
Procedure:
-
Staining and Washing: Follow steps 1 and 2 from Protocol 1.
-
Fixation: Follow step 3 from Protocol 1.
-
Washing after Fixation: Follow step 4 from Protocol 1.
-
Permeabilization:
-
Aspirate the PBS.
-
Add freshly prepared 0.1% Saponin in PBS to the cells.
-
Incubate for 15 minutes at room temperature.[14]
-
-
Final Washes: Wash the cells twice with PBS.
-
Proceed with subsequent staining steps. Note that saponin's effects are reversible, so it should be included in subsequent antibody incubation and wash buffers if continued permeabilization is required.
Protocol 3: Methanol Fixation and Permeabilization (Use with Caution)
This protocol is generally not recommended due to the potential for signal loss and altered mitochondrial morphology.[6][7] However, it may be necessary for compatibility with certain antibodies.
Materials:
-
Cells stained with MitoTracker™ Orange CMTMRos
-
Pre-warmed (37°C) complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold 100% Methanol
Procedure:
-
Staining and Washing: Follow steps 1 and 2 from Protocol 1.
-
Fixation and Permeabilization:
-
Aspirate the medium and wash once with PBS.
-
Place the culture dish on ice and aspirate the PBS.
-
Add ice-cold 100% Methanol to the cells.
-
Incubate for 10 minutes at -20°C.
-
-
Rehydration and Washing:
-
Carefully aspirate the methanol.
-
Wash the cells three times with PBS for 5 minutes each to rehydrate.
-
-
The cells are now ready for blocking and immunolabeling.
Diagrams
Caption: Experimental workflow for this compound staining followed by fixation and permeabilization.
Caption: Effects of fixation and permeabilization on cellular components after MitoTracker staining.
References
- 1. takara.co.kr [takara.co.kr]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sahoury.com [sahoury.com]
- 4. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound CMTMRos_TargetMol [targetmol.com]
- 13. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
MitoTracker Orange Staining: Your Guide to Reducing Background Fluorescence
Welcome to the technical support center for MitoTracker Orange staining. This guide is designed for researchers, scientists, and drug development professionals to help you troubleshoot and optimize your experiments for clear, specific mitochondrial labeling. High background fluorescence can obscure your results, and this resource provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence with this compound?
High background fluorescence is most commonly caused by using an excessive concentration of the this compound dye. While the recommended concentration for live-cell staining is between 25-500 nM, it is crucial to keep the concentration as low as possible to avoid artifacts and non-specific staining of other cellular structures.
Q2: Can I use this compound on fixed cells?
Yes, this compound CMTMRos is designed to be retained after aldehyde-based fixation. However, the staining protocol differs from that of live cells. For cells that will be fixed, a higher initial concentration of 100-1000 nM is often recommended. It is important to stain the live cells with this compound before fixation.
Q3: My signal is weak, even with high background. What should I do?
If you observe a weak signal alongside high background, simply increasing the dye concentration may worsen the background. Instead, consider the following:
-
Increase Incubation Time: Allow the dye to accumulate in the mitochondria for a longer period, typically between 15-45 minutes.
-
Post-Incubation in Fresh Medium: After the initial staining, you can incubate the cells in fresh, pre-warmed medium for an additional 30 minutes to allow for the thiol conjugation to proceed, which helps in retaining the dye.
-
Optimize Cell Health: Ensure your cells are healthy and have an active mitochondrial membrane potential, as the dye's accumulation is dependent on it.
Q4: Besides high concentration, what are other potential sources of background fluorescence?
Other factors can contribute to high background:
-
Inadequate Washing: Insufficient washing after staining can leave residual dye in the medium and on the coverslip, leading to a general fluorescent haze. It is recommended to wash the cells three to four times with fresh, pre-warmed medium.
-
Autofluorescence: Some cell types or culture media can exhibit natural fluorescence. It is advisable to image a mock-stained sample (cells without any dye) to assess the level of autofluorescence.
-
Non-specific Binding: At higher concentrations, this compound can bind to other cellular components besides mitochondria.
Troubleshooting Guide
This section provides a systematic approach to resolving high background fluorescence issues.
Issue: High and Diffuse Background Fluorescence
This is characterized by a general, non-specific glow across the entire field of view, making it difficult to distinguish mitochondria clearly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocols & Data
Optimizing this compound Concentration
The optimal concentration of this compound can vary between cell types. A titration experiment is the most effective way to determine the ideal concentration for your specific cells.
Experimental Protocol:
-
Cell Seeding: Plate your cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Prepare Dye Dilutions: Prepare a range of this compound working solutions in pre-warmed, serum-free medium. It is recommended to test concentrations from 25 nM to 500 nM.
-
Staining: Remove the culture medium from the cells and add the different concentrations of the this compound working solution to the respective wells.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Aspirate the staining solution and wash the cells three times with pre-warmed, complete culture medium.
-
Imaging: Mount the coverslips and image the cells immediately using a fluorescence microscope with the appropriate filter set (Excitation: ~554 nm, Emission: ~576 nm).
-
Analysis: Compare the images to identify the lowest concentration that provides bright, specific mitochondrial staining with minimal background fluorescence.
Data Presentation:
| Concentration (nM) | Mitochondrial Signal Intensity (Arbitrary Units) | Background Fluorescence (Arbitrary Units) | Signal-to-Noise Ratio | Notes |
| 25 | 150 | 20 | 7.5 | Specific mitochondrial staining, low background. |
| 50 | 300 | 35 | 8.6 | Bright mitochondrial signal, low background. |
| 100 | 500 | 70 | 7.1 | Very bright signal, slightly elevated background. |
| 200 | 600 | 150 | 4.0 | Bright signal, noticeable background fluorescence. |
| 500 | 700 | 400 | 1.75 | Saturated signal, high background, some non-specific staining observed. |
Note: The values in this table are for illustrative purposes and will vary depending on the cell type, imaging system, and experimental conditions.
Signaling Pathway and Mechanism of Action
This compound CMTMRos is a cell-permeant dye that passively diffuses across the plasma membrane. Its accumulation in the mitochondria is driven by the mitochondrial membrane potential. The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to thiol-containing proteins in the mitochondrial matrix, leading to its retention even after cell fixation.
Caption: Mechanism of this compound accumulation and retention.
troubleshooting weak or no signal with MitoTracker Orange
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MitoTracker Orange.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very weak or no fluorescent signal after staining with this compound. What are the possible causes and solutions?
A weak or nonexistent signal is a common issue that can arise from several factors related to cell health, dye concentration, and the experimental protocol.
Possible Causes and Troubleshooting Steps:
-
Low Mitochondrial Membrane Potential (ΔΨm): this compound accumulation is dependent on the mitochondrial membrane potential.[1][] If your cells are unhealthy, apoptotic, or have compromised mitochondrial function, the ΔΨm may be too low to sequester the dye effectively.
-
Solution: Use healthy, actively respiring cells. Include a positive control of healthy cells to ensure the staining protocol is working. For experiments involving apoptosis, consider that a decrease in signal may be an expected outcome.[]
-
-
Suboptimal Dye Concentration: The concentration of this compound is critical for achieving a strong and specific signal.
-
Solution: Optimize the dye concentration for your specific cell type and experimental conditions. A typical starting range for live cells is 25-500 nM.[3][4] If the signal is weak, you can try increasing the concentration.[4][5] However, be aware that excessively high concentrations can lead to background fluorescence and non-specific staining.[6]
-
-
Insufficient Incubation Time: The dye may not have had enough time to accumulate in the mitochondria.
-
Improper Dye Preparation and Storage: this compound is sensitive to light and moisture.
-
Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission filters for this compound.
Q2: My this compound staining appears diffuse and not localized to the mitochondria. What could be the reason?
Diffuse staining is often a result of using too high a dye concentration or issues with cell health.
Possible Causes and Troubleshooting Steps:
-
Excessive Dye Concentration: High concentrations of this compound can lead to non-specific binding to other cellular components, resulting in background fluorescence.[6]
-
Solution: Perform a concentration titration to determine the optimal concentration for your cell type that provides bright mitochondrial staining with minimal background. A starting range of 50-200 nM is often recommended to avoid this issue.[6]
-
-
Loss of Mitochondrial Membrane Potential: If the mitochondrial membrane potential is lost during the experiment, the dye may leak out of the mitochondria and into the cytoplasm.[8]
-
Fixation and Permeabilization Issues: While this compound is fixable, certain procedures can affect the signal.
Q3: I am observing nuclear staining with this compound. Is this normal?
While this compound is designed to target mitochondria, some users have reported observing nuclear signal.[10]
Possible Causes and Troubleshooting Steps:
-
High Dye Concentration: As with diffuse staining, high concentrations can lead to off-target binding, including in the nucleus.[6][10]
-
Solution: Optimize the dye concentration by performing a titration.
-
-
Cell Type Specificity: The propensity for nuclear staining may vary between different cell types.
-
Fixation/Permeabilization Artifacts: The process of fixation and permeabilization could potentially lead to a redistribution of the dye.
-
Solution: Image the cells live before fixation to determine if the nuclear staining is present in living cells or is an artifact of the subsequent processing steps.[10]
-
Q4: Can I use this compound for fixed cells?
Yes, a key feature of this compound CMTMRos is its retention after aldehyde-based fixation and permeabilization.[1][9]
Correct Workflow:
-
Stain the live cells with this compound.
-
Wash the cells.
-
Proceed with subsequent steps like immunocytochemistry.
Staining already fixed cells is not the recommended procedure as the dye's accumulation is dependent on the membrane potential of live cells.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound. Note that optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Live Cell Staining | Fixed Cell Staining (Post-Staining Fixation) |
| Working Concentration | 25 - 500 nM[3][4] | 100 - 1000 nM[3][4] |
| Incubation Time | 15 - 45 minutes at 37°C[3][4] | 15 - 45 minutes at 37°C (stain before fixing)[3][4] |
| Excitation Maximum | ~554 nm[4][11] | ~554 nm[4] |
| Emission Maximum | ~576 nm[4][11] | ~576 nm[4] |
| Fixation | N/A | 3.7% Formaldehyde in PBS for 10 min[3][4] |
| Storage of Stock Solution | -20°C or -80°C, protected from light[3][7] | -20°C or -80°C, protected from light[3][7] |
Experimental Protocols
Protocol for Staining Live Cells:
-
Prepare a fresh working solution of this compound in a suitable buffer or cell culture medium at the desired concentration (e.g., 25-500 nM).[3][4] Pre-warm the staining solution to 37°C.
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells and incubate for 15-45 minutes at 37°C.[3][4]
-
Remove the staining solution and wash the cells three times with fresh, pre-warmed culture medium.[3][4]
-
The cells are now ready for imaging.
Protocol for Staining and Subsequent Fixation:
-
Follow steps 1-4 of the live-cell staining protocol. For fixation, a higher initial concentration (100-1000 nM) might be beneficial.[3][4]
-
After washing, add a 3.7% formaldehyde solution in PBS to the cells and incubate for 10 minutes at room temperature.[3][4]
-
Aspirate the formaldehyde solution and wash the cells three times with PBS.[3][4]
-
The cells can now be permeabilized and processed for subsequent applications like immunofluorescence.
Visualizations
Caption: Troubleshooting workflow for weak or no this compound signal.
Caption: Mechanism of action for this compound staining in live cells.
References
- 1. This compound [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 6. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 7. MitoTracker™ Dyes for Mitochondria Labeling this compound CMTMRos | Buy Online [thermofisher.com]
- 8. MitoTracker | AAT Bioquest [aatbio.com]
- 9. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. FluoroFinder [app.fluorofinder.com]
dealing with non-specific staining of MitoTracker Orange
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals encountering non-specific staining with MitoTracker Orange.
Troubleshooting Guide
Non-specific staining of this compound is a common issue that can obscure results and lead to misinterpretation of mitochondrial morphology and function. The following guide provides a systematic approach to resolving this problem.
Key Experimental Parameters to Optimize
Optimizing several key parameters in your staining protocol is crucial for achieving specific mitochondrial labeling. The following table summarizes these parameters, their potential impact on non-specific staining, and recommended starting points for optimization.
| Parameter | Recommended Range (Live Cells) | Recommended Range (Fixed Cells) | Rationale for Optimization | Potential Issues with Incorrect Parameters |
| Dye Concentration | 25 - 200 nM[1][2] | 100 - 500 nM[3] | Higher concentrations can lead to cytosolic background and staining of other organelles.[1][2] The optimal concentration is cell-type dependent. | High background fluorescence, non-mitochondrial staining.[1][2] |
| Incubation Time | 15 - 45 minutes[3][4] | 15 - 45 minutes[3] | Sufficient time is needed for the dye to accumulate in the mitochondria based on membrane potential. | Insufficient staining or excessive background if incubated for too long. |
| Temperature | 37°C[3][4] | Room Temperature | Mitochondrial membrane potential and dye uptake are temperature-dependent. | Sub-optimal staining at lower temperatures. |
| Wash Steps | 3 washes with pre-warmed medium[3][4] | 3 washes with PBS[3][4] | To remove unbound dye and reduce background fluorescence. | High background if not washed thoroughly.[5] |
| Cell Health | Healthy, actively respiring cells | N/A | This compound accumulation is dependent on mitochondrial membrane potential, which is higher in healthy cells.[6][7] | Weak or no mitochondrial staining in unhealthy or apoptotic cells. |
Experimental Protocols
Standard Protocol for Live-Cell Staining with this compound CMTMRos
This protocol provides a starting point for staining mitochondria in live cells.
Materials:
-
This compound CMTMRos (Stock solution in DMSO, e.g., 1 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cells cultured on a suitable imaging vessel (e.g., coverslips, glass-bottom dish)
Procedure:
-
Prepare the this compound working solution by diluting the stock solution in a complete cell culture medium to a final concentration of 25-200 nM.[1][2] It is recommended to start with a lower concentration and optimize as needed.
-
Remove the culture medium from the cells.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[3][4]
-
Remove the staining solution.
-
Wash the cells three times with a pre-warmed complete cell culture medium.[3][4]
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~554/576 nm).[4]
Troubleshooting Protocol for Optimizing Staining
If you are experiencing non-specific staining, follow this optimization workflow.
Procedure:
-
Titrate Dye Concentration: Prepare a series of this compound working solutions with concentrations ranging from 25 nM to 200 nM. Stain cells with each concentration for a fixed time (e.g., 30 minutes) and compare the staining patterns.
-
Optimize Incubation Time: Using the optimal concentration from the previous step, vary the incubation time from 15 to 45 minutes. Observe the staining at different time points to determine the best signal-to-noise ratio.
-
Check Cell Health: Ensure that your cells are healthy and not undergoing apoptosis, as this can affect mitochondrial membrane potential and, consequently, MitoTracker staining.[]
-
Verify Wash Steps: Ensure thorough but gentle washing to remove unbound dye. Increase the number of washes if the background remains high.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific this compound staining.
Caption: Troubleshooting workflow for non-specific this compound staining.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing staining outside of the mitochondria?
This is the most common issue and is typically due to using too high a concentration of the MitoTracker dye.[1][2] Unlike many other fluorescent dyes, MitoTracker probes are used at very low (nanomolar) concentrations. Exceeding the optimal concentration range can lead to non-specific binding and background fluorescence.[1][2]
Q2: Can I use this compound on fixed cells?
Yes, this compound CMTMRos is designed to be well-retained after aldehyde-based fixation.[7] However, it is crucial to stain the live cells before fixation. The dye's accumulation in the mitochondria is dependent on the mitochondrial membrane potential, which is lost upon fixation.[6]
Q3: My staining is very dim. What can I do?
Dim staining can result from several factors:
-
Low Dye Concentration: You may need to increase the concentration within the recommended range.
-
Short Incubation Time: Ensure you are incubating for at least 15-30 minutes to allow for sufficient dye accumulation.[3][4]
-
Unhealthy Cells: Cells with compromised mitochondrial membrane potential will not accumulate the dye effectively.[6][7]
-
Photobleaching: Minimize exposure to the excitation light during imaging.
Q4: Is this compound toxic to cells?
MitoTracker dyes can be toxic to cells, especially with prolonged incubation times or high concentrations.[1] It is recommended to image the cells soon after staining. For long-term live-cell imaging, it is crucial to use the lowest possible concentration that gives a detectable signal.
Q5: What is the mechanism of this compound staining?
This compound CMTMRos is a cell-permeant dye that passively diffuses across the plasma membrane. It carries a positive charge that causes it to accumulate in the negatively charged mitochondrial matrix, a process driven by the mitochondrial membrane potential.[6][7] The "CMTMRos" designation indicates the presence of a mildly thiol-reactive chloromethyl group, which covalently binds to matrix proteins, allowing the dye to be retained even after cell fixation and permeabilization.[7]
Potential Causes of Non-Specific Staining
The following diagram illustrates the factors that can contribute to non-specific staining with this compound.
Caption: Factors leading to non-specific this compound staining.
References
- 1. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 2. abpbio.com [abpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. MitoTracker | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
MitoTracker Orange artifacts in fixed-cell imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MitoTracker Orange CMTMRos for fixed-cell imaging.
Frequently Asked Questions (FAQs)
Q1: How does this compound CMTMRos work and why is it suitable for fixed-cell imaging?
This compound CMTMRos is a fluorescent dye that labels mitochondria in live cells.[1][2] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential.[3][4][5][6] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing the stain to be retained even after fixation with aldehydes like formaldehyde.[7][8][9] This property makes it suitable for experiments that require subsequent immunocytochemistry or other processing steps.[4]
Q2: What is the optimal concentration of this compound to use?
The optimal concentration can vary between cell types, but a general range is 50-200 nM.[5][10] For fixed-cell applications, some protocols suggest a working concentration between 100 and 1000 nM.[1][2][11] It is crucial to use the lowest concentration that provides a good signal, as high concentrations can lead to non-specific staining and background fluorescence.[5][10]
Q3: Can I fix the cells before staining with this compound?
No, you should not fix cells before staining with this compound.[3] The dye's accumulation in the mitochondria is dependent on the mitochondrial membrane potential, which is lost after fixation.[12] Therefore, you must stain the live cells first and then proceed with fixation.
Q4: How long does the MitoTracker signal last after fixation?
When cells are fixed with formaldehyde, the this compound signal is covalently bound to mitochondrial proteins and is very stable.[8] Fixed and stained cells can be stored for weeks at 4°C or even longer when stored in a cryoprotectant at -20°C, provided they are protected from light.[8]
Troubleshooting Guide
Problem 1: Weak or No Mitochondrial Staining
| Potential Cause | Recommended Solution |
| Insufficient dye concentration or incubation time. | Increase the this compound concentration (within the 100-1000 nM range for fixed cells) or extend the incubation time (15-45 minutes is a typical starting point).[1][2][11] You can also try incubating for an additional 30 minutes in fresh medium after the initial staining to allow for more complete thiol conjugation.[1][2][11] |
| Loss of mitochondrial membrane potential in cells. | Ensure you are using healthy, actively respiring cells. Use a positive control with healthy cells to confirm the staining protocol is working. For cells prone to stress, handle them gently and minimize the time they are kept in suboptimal conditions. |
| Incorrect filter sets on the microscope. | Verify that you are using the correct excitation and emission filters for this compound (Ex/Em: ~554/576 nm).[1][2] |
Problem 2: Non-specific Staining or High Background
| Potential Cause | Recommended Solution |
| Dye concentration is too high. | This is the most common cause of non-specific staining.[5][10] Titrate the this compound concentration downwards. Start at the lower end of the recommended range (e.g., 100 nM) and gradually increase only if the signal is too weak. |
| Insufficient washing. | After staining, ensure you wash the cells thoroughly with pre-warmed, equilibrated medium (3 times is recommended) before fixation.[13] This helps to remove any unbound dye. |
| Dye precipitation. | Ensure the this compound stock solution is fully dissolved in DMSO before diluting it in the culture medium. Prepare the working solution fresh for each experiment. |
Problem 3: Diffuse or Punctate Staining After Fixation
| Potential Cause | Recommended Solution |
| Suboptimal fixation. | Formaldehyde (3.7-4%) is the recommended fixative.[1][2][11][3] Avoid using methanol-based fixatives as they can extract cellular membranes and lead to signal loss.[8][14] The fixation time should be optimized (e.g., 10-15 minutes at room temperature).[1][2][11][3] |
| Cell type-dependent effects. | The retention of this compound after fixation can vary between different cell lines.[14] If you continue to see a diffuse signal after optimizing the protocol, you may need to consider an alternative mitochondrial marker, such as an antibody against a mitochondrial protein (e.g., TOM20 or COX IV).[15] |
| Loss of mitochondrial integrity before or during fixation. | Handle cells gently during the staining and fixation process to maintain mitochondrial morphology. Ensure the fixation buffer is isotonic. |
Problem 4: Nuclear Staining
| Potential Cause | Recommended Solution |
| High dye concentration. | Similar to non-specific background, high concentrations of this compound can lead to its accumulation in other organelles, including the nucleus.[16] Reduce the dye concentration. |
| Cell health. | In some instances, nuclear staining may be observed in unhealthy or apoptotic cells. Ensure your cell cultures are healthy. |
| Imaging artifact. | Mitochondria located above or below the nucleus can sometimes appear as nuclear staining in 2D imaging. Use a confocal microscope to acquire Z-stacks to confirm the subcellular localization of the signal.[16] |
Problem 5: Phototoxicity and Photobleaching
| Potential Cause | Recommended Solution |
| Excessive light exposure. | Minimize the exposure of stained cells to the excitation light.[17] Use the lowest laser power and shortest exposure time that provide an adequate signal. |
| Repetitive imaging. | For time-lapse imaging of live cells before fixation, be aware that prolonged exposure can induce phototoxicity, leading to changes in mitochondrial morphology (e.g., fragmentation) and function.[18] |
Experimental Protocols
Protocol: Staining and Fixation of Adherent Cells with this compound CMTMRos
Materials:
-
This compound CMTMRos (store stock solution in DMSO at -20°C, protected from light)[1]
-
Cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (3.7-4% in PBS, pH 7.4)
-
Mounting medium
Procedure:
-
Cell Preparation: Culture adherent cells on coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a fresh working solution of this compound CMTMRos in pre-warmed cell culture medium. The recommended concentration range for fixed-cell imaging is 100-1000 nM.[1][2][11] Start with a lower concentration (e.g., 200 nM) and optimize as needed.
-
Cell Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed, fresh culture medium to remove unbound dye.[13]
-
-
Fixation:
-
Post-Fixation Washes:
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation: ~554 nm, Emission: ~576 nm).[1][2]
Visual Guides
Caption: Experimental workflow for this compound staining and fixation.
Caption: Troubleshooting decision tree for this compound artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. emulatebio.com [emulatebio.com]
- 4. This compound [benchchem.com]
- 5. abpbio.com [abpbio.com]
- 6. MitoTracker | AAT Bioquest [aatbio.com]
- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 11. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
how to improve the signal-to-noise ratio of MitoTracker Orange
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using MitoTracker Orange and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound?
This compound CMTMRos is a fluorescent dye used for staining mitochondria in live cells.[1][2][3] It is a cell-permeant compound that passively diffuses across the plasma membrane and accumulates in mitochondria.[1][4] This accumulation is dependent on the mitochondrial membrane potential.[3] The dye contains a mildly thiol-reactive chloromethyl moiety which allows it to covalently bind to matrix proteins, ensuring its retention even after cell fixation and permeabilization.[4][5]
Q2: What are the optimal excitation and emission wavelengths for this compound CMTMRos?
The optimal excitation and emission wavelengths for this compound CMTMRos are approximately 554 nm and 576 nm, respectively.[2]
Q3: Can this compound be used in fixed cells?
No, this compound staining should be performed on live cells before fixation.[3] The dye's accumulation in mitochondria is dependent on the mitochondrial membrane potential, which is lost in fixed cells.[1][3] However, once live cells are stained with this compound, they can then be fixed, for example with 4% paraformaldehyde (PFA), for further analysis.[3] The signal can be retained for up to 24 hours after fixation.[3]
Q4: Is this compound phototoxic?
Yes, like many fluorescent dyes, MitoTracker probes, particularly the red and orange variants, can exhibit phototoxicity.[6] This can lead to alterations in mitochondrial morphology, such as a transition from a tubular to a spherical shape, and can even induce apoptosis upon prolonged exposure to excitation light.[7][8][9] It is crucial to minimize light exposure during imaging to mitigate these effects.
Q5: Are there alternatives to this compound?
Yes, several alternatives are available depending on the experimental needs. For instance, MitoTracker Green FM is less dependent on mitochondrial membrane potential and may be a good marker for mitochondrial mass.[6][10] If fixation after staining is a primary concern, fixable MitoLite dyes are a suitable option.[1] For quantifying mitochondrial membrane potential, probes like JC-1 are more appropriate.[1]
Troubleshooting Guides
This section addresses common issues encountered during this compound staining and provides solutions to improve the signal-to-noise ratio.
Issue 1: High Background or Diffuse Staining
Symptoms:
-
The cytoplasm shows significant fluorescence, obscuring the distinct mitochondrial network.
-
The signal is not localized to punctate or tubular structures characteristic of mitochondria.[11]
Possible Causes & Solutions:
| Cause | Solution |
| Dye concentration is too high. | Optimize the dye concentration. Start with a lower concentration (e.g., 25-100 nM) and titrate up if the signal is too weak.[4] |
| Incubation time is too long. | Reduce the incubation time. A typical range is 15-45 minutes.[2][4] |
| Inadequate washing. | After incubation with the dye, wash the cells thoroughly with fresh, pre-warmed culture medium (2-3 times) to remove unbound dye.[2][11] |
| Serum in the staining medium. | While some protocols suggest staining with or without serum, high background can sometimes be reduced by staining in serum-free medium.[3][4] |
| Cell health is poor. | Ensure cells are healthy and not overly confluent, as this can affect mitochondrial membrane potential and dye uptake.[12] |
Issue 2: Weak or No Signal
Symptoms:
-
Mitochondria are not clearly visible, or the fluorescence intensity is very low.
Possible Causes & Solutions:
| Cause | Solution |
| Dye concentration is too low. | Increase the working concentration of this compound. A range of 25-500 nM is recommended for live-cell staining.[2][4] |
| Incubation time is too short. | Increase the incubation period to allow for sufficient dye accumulation.[4] |
| Loss of mitochondrial membrane potential. | Ensure cells are healthy. As a control, you can use a decoupling agent like FCCP to see if the signal is indeed dependent on membrane potential. |
| Incorrect filter sets. | Use the appropriate filter sets for this compound (Excitation: ~554 nm, Emission: ~576 nm).[2] |
| Improper dye storage. | Store the MitoTracker stock solution (in DMSO) at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4][13] |
Issue 3: Photobleaching and Phototoxicity
Symptoms:
-
The fluorescent signal fades rapidly during imaging.
-
Changes in mitochondrial morphology (e.g., swelling, fragmentation) are observed during time-lapse imaging.[7][8]
-
Signs of cell death (e.g., blebbing, detachment) become apparent.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive light exposure. | Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available. |
| High laser power in confocal microscopy. | Reduce the laser power to the lowest level that provides an adequate signal. |
| Frequent image acquisition. | For time-lapse experiments, increase the interval between image captures. |
| Oxygen radicals. | The use of antioxidants in the culture medium may help to reduce phototoxic effects.[6] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells with this compound
-
Cell Preparation: Plate adherent cells on coverslips or in imaging dishes and allow them to reach the desired confluency.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound CMTMRos in anhydrous DMSO.[3]
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 25-500 nM.[2][4] The optimal concentration should be determined empirically for each cell type.
-
-
Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with fresh, pre-warmed culture medium.[2]
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with the appropriate filters (Ex/Em: ~554/576 nm).
-
-
(Optional) Fixation:
Protocol 2: Staining of Suspension Cells with this compound
-
Cell Preparation: Centrifuge the cell suspension to obtain a pellet and aspirate the supernatant.
-
Reagent Preparation: Prepare the this compound staining solution as described in Protocol 1.
-
Staining:
-
Resuspend the cell pellet gently in the pre-warmed staining solution.
-
Incubate for 15-45 minutes at 37°C.[4]
-
-
Washing:
-
Centrifuge the cells to pellet them and remove the staining solution.
-
Resuspend the cells in fresh, pre-warmed medium and repeat the centrifugation and resuspension steps for a total of three washes.[4]
-
-
Imaging: Resuspend the final cell pellet in the desired medium for imaging.
Visual Guides
Caption: General experimental workflow for this compound staining.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. MitoTracker | AAT Bioquest [aatbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. emulatebio.com [emulatebio.com]
- 4. takara.co.kr [takara.co.kr]
- 5. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloromethyl-X-rosamine (MitoTracker Red) photosensitises mitochondria and induces apoptosis in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: MitoTracker Orange Staining Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of cell health on MitoTracker Orange staining efficiency. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
This compound CMTMRos is a fluorescent dye that selectively labels mitochondria in living cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[3][][5][6][7][8][9] The dye is cell-permeant and contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for retention of the stain even after cell fixation and permeabilization.[5][6][8][10] There is also a reduced, non-fluorescent version, this compound CM-H2TMRos, which becomes fluorescent upon oxidation within actively respiring mitochondria, making it an indicator of both mitochondrial localization and oxidative stress.[][11]
Q2: What is the relationship between cell health and this compound staining?
The staining efficiency of this compound is intrinsically linked to cell health, primarily through its dependence on the mitochondrial membrane potential.[3][][6] Healthy, actively respiring cells maintain a high mitochondrial membrane potential, leading to robust accumulation of the dye and bright fluorescent signals.[][6] Conversely, unhealthy or apoptotic cells often exhibit a dissipated mitochondrial membrane potential, resulting in diminished staining.[][12][13] Therefore, changes in this compound fluorescence intensity can be indicative of alterations in mitochondrial function and overall cell viability.[3][8]
Q3: Can this compound be used to detect apoptosis?
Yes, this compound can be used as an indicator of apoptosis.[2][] A key event in the early stages of apoptosis is the disruption of the mitochondrial membrane potential.[12][13] This depolarization leads to a decreased accumulation of this compound, resulting in a weaker fluorescent signal in apoptotic cells compared to healthy cells.[12][13] It can be used in conjunction with other apoptotic markers, such as Annexin V, for a more comprehensive analysis.[12]
Q4: Does oxidative stress affect this compound staining?
Yes, particularly when using the reduced form, this compound CM-H2TMRos. This version of the dye is initially non-fluorescent and becomes fluorescent upon oxidation by reactive oxygen species (ROS) within the mitochondria.[][11][14][15] Therefore, an increase in fluorescence with this probe can indicate elevated levels of oxidative stress.[][14] The oxidized form, CMTMRos, is less directly a measure of ROS but can be affected by downstream consequences of oxidative stress that impact mitochondrial membrane potential.
Q5: Can the dye itself be toxic to cells?
Like many fluorescent probes, MitoTracker dyes can exhibit some level of cytotoxicity, especially at higher concentrations or with prolonged exposure.[16] It is recommended to use the lowest effective concentration and to image the cells soon after staining.[16][17] Some studies have noted that certain MitoTracker dyes, including Orange, may inhibit respiratory complex I, which could artificially alter mitochondrial function.[18][19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Mitochondrial Membrane Potential: Cells are unhealthy, apoptotic, or undergoing metabolic stress.[13] | - Ensure cells are healthy and in the logarithmic growth phase before staining.- Use a positive control of healthy cells to verify staining protocol.- Consider co-staining with a viability dye to assess cell health. |
| Suboptimal Dye Concentration: The concentration of this compound is too low.[1][2][20][21] | - Optimize the dye concentration by performing a titration. Recommended starting ranges are 25-500 nM for live cells.[1][2][20] | |
| Insufficient Incubation Time: The incubation period is not long enough for the dye to accumulate in the mitochondria.[1][2][20][21] | - Increase the incubation time. Typical incubation is 15-45 minutes at 37°C.[1][2][20] | |
| Photobleaching: The fluorescent signal is fading due to excessive exposure to excitation light.[21] | - Minimize exposure to the excitation light source.- Use an anti-fade mounting medium if imaging fixed cells.[21] | |
| High Background or Non-Specific Staining | Excessive Dye Concentration: High concentrations can lead to staining of other cellular structures.[8] | - Reduce the concentration of this compound. Perform a concentration optimization. |
| Inadequate Washing: Unbound dye remains in the background. | - Ensure thorough washing steps (typically 3 times with fresh, pre-warmed medium) after incubation.[1][2][20] | |
| Dye Precipitation: The dye has precipitated out of solution. | - Ensure the MitoTracker stock solution is fully dissolved in DMSO before diluting in culture medium.- Prepare fresh working solutions for each experiment. | |
| Signal in Nucleus or Other Organelles | Cell Stress or Death: In late-stage apoptosis or necrosis, membrane integrity is compromised, which may lead to non-specific dye localization.[22][23][24] | - Analyze cells at an earlier time point.- Co-stain with a nuclear dye (e.g., DAPI) and a viability marker to distinguish healthy from dying cells. |
| High Dye Concentration: Overloading cells with the dye can cause it to accumulate in other cellular compartments.[8][23] | - Lower the working concentration of the dye. | |
| Inconsistent Staining Across a Cell Population | Heterogeneous Cell Health: The cell population has varying levels of mitochondrial activity and health. | - Ensure a homogenous and healthy cell population before starting the experiment.- Analyze a larger number of cells to obtain statistically significant data. |
| Uneven Dye Distribution: The dye was not evenly distributed in the culture dish. | - Gently swirl the dish after adding the MitoTracker working solution to ensure even distribution. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound CMTMRos
This protocol is for staining mitochondria in live cells.
Materials:
-
This compound CMTMRos (e.g., Thermo Fisher Scientific, M7510)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (serum-free for incubation is often recommended)[3]
-
Phosphate-buffered saline (PBS)
-
Cells grown on a suitable imaging vessel (e.g., coverslips, glass-bottom dishes)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound CMTMRos in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.[25]
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration of 25-500 nM.[1][2][20] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
Cell Preparation: Grow cells to the desired confluency on your imaging vessel.
-
Staining: Remove the culture medium and add the pre-warmed MitoTracker working solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[1][2][20]
-
Washing: Aspirate the staining solution and wash the cells three times with pre-warmed, fresh culture medium.[1][2][20]
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~554/576 nm).[1]
Protocol 2: Staining for Subsequent Fixation and Permeabilization
This protocol allows for the staining of mitochondria in live cells before fixation, which is useful for co-localization studies with antibodies.
Materials:
-
Same as Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Follow Steps 1-6 of Protocol 1. A higher initial concentration of this compound (e.g., 100-1000 nM) may be necessary for signal retention after fixation.[1][2][20]
-
Fixation: After washing, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[3]
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS.
-
(Optional) Permeabilization: If subsequent antibody staining is required, incubate the cells with a permeabilization buffer for 10-15 minutes at room temperature.
-
Proceed with subsequent experimental steps (e.g., blocking and antibody incubation).
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Impact of cell health on this compound staining.
Caption: Troubleshooting logic for weak this compound signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 3. emulatebio.com [emulatebio.com]
- 5. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MitoTracker | AAT Bioquest [aatbio.com]
- 8. This compound [benchchem.com]
- 9. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Real-time measurement of intracellular reactive oxygen species using Mito tracker orange (CMH2TMRos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Optimizing MitoTracker Orange for High-Content Screening: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MitoTracker Orange CMTMRos in high-content screening (HCS) assays. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure robust and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound for HCS applications.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background or Cytoplasmic Signal | 1. Dye concentration is too high. This is the most common cause of non-specific staining where the dye accumulates outside the mitochondria.[1][2] 2. Incubation time is too long. Prolonged exposure can lead to off-target effects. | 1. Optimize dye concentration. Start with a titration from 25 nM to 500 nM. A typical starting point for many cell types is 50-200 nM.[1][2][3] 2. Reduce incubation time. Test incubation periods between 15 and 45 minutes.[3][4] 3. Increase the number of washes after the staining step to remove unbound dye.[5] |
| Weak or No Signal | 1. Dye concentration is too low. Insufficient dye will result in a signal that is difficult to detect above background. 2. Loss of mitochondrial membrane potential (ΔΨm). The accumulation of this compound is dependent on a healthy mitochondrial membrane potential.[6] Compromised or apoptotic cells will not retain the dye. 3. Incorrect filter sets. Ensure the excitation and emission filters on the imaging system are appropriate for this compound (Ex/Em: ~554/576 nm).[1] | 1. Increase dye concentration. If the signal is weak, try a higher concentration within the recommended 25-500 nM range.[3][7] 2. Use healthy, actively dividing cells. Ensure your cell culture is healthy and has not overgrown. 3. Include a positive control. Treat cells with a known mitochondrial membrane potential stabilizer to confirm the assay is working. 4. Include a negative control. Use a mitochondrial depolarizing agent like CCCP or FCCP to confirm that the signal is potential-dependent.[2][8] 5. Verify instrument settings. Check that the correct excitation and emission wavelengths are being used for image acquisition. |
| Inconsistent Staining Across a Plate | 1. Uneven cell seeding. Variations in cell density across wells can lead to different staining intensities. 2. Edge effects in the microplate due to temperature or humidity gradients. 3. Dye toxicity over time. Prolonged exposure before imaging can lead to variable cell health and staining.[2][9] | 1. Ensure a homogenous single-cell suspension before plating. 2. Minimize edge effects by not using the outermost wells of the plate or by filling them with sterile PBS or media. 3. Image plates promptly after the staining protocol is complete.[2] |
| Apparent Nuclear Staining | 1. High dye concentration leading to non-specific binding. 2. Mitochondria located above or below the nucleus in the Z-plane, which can appear as nuclear signal in 2D imaging. | 1. Titrate the dye concentration to the lowest effective level. 2. Use confocal microscopy or Z-stack imaging to resolve the spatial distribution of the signal and confirm its mitochondrial localization.[10] |
| Phototoxicity or Photobleaching | 1. Excessive light exposure during image acquisition. High-intensity light can damage cells and cause the fluorescent signal to fade.[11] 2. Long exposure times. | 1. Minimize light exposure. Use the lowest laser power and shortest exposure time that provides an adequate signal-to-noise ratio. 2. Reduce the number of imaging sites per well or the number of Z-stack planes acquired. 3. Use an anti-fade reagent if the protocol involves fixation. |
| Signal Lost After Fixation | 1. Fixation before staining. this compound requires an active mitochondrial membrane potential to accumulate, so cells must be stained live.[12] 2. Incompatible fixation or permeabilization. While this compound is designed to be fixable, certain harsh methods can compromise the signal. | 1. Always stain live cells before fixation. [12] 2. Use aldehyde-based fixatives like paraformaldehyde (e.g., 3.7-4% PFA) for 10-15 minutes.[3][4][12] The dye's chloromethyl moiety covalently binds to thiol groups within the mitochondria, allowing for signal retention.[6][13] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my high-content screening assay?
A1: The optimal concentration is cell-type dependent and should be determined empirically. A good starting range for titration is 25-500 nM.[3][4][7] For many cell lines, a concentration between 50-200 nM provides a strong signal with low background.[1][2]
Q2: How long should I incubate my cells with this compound?
A2: A typical incubation time is between 15 and 45 minutes at 37°C.[3][4] This should be optimized for your specific cell type and experimental conditions to achieve the best signal-to-noise ratio.
Q3: Can I fix and permeabilize cells after staining with this compound?
A3: Yes, a key feature of this compound CMTMRos is its retention after aldehyde-based fixation.[1][6][13] You should stain the live cells first, then fix them with a formaldehyde solution. This makes it suitable for subsequent immunocytochemistry.[6][13]
Q4: Why is my this compound signal dependent on mitochondrial membrane potential?
A4: this compound is a cationic dye. It passively crosses the plasma membrane and accumulates in the mitochondria, which have a large negative membrane potential maintained by healthy, active cells.[6][14] This potential-driven accumulation is why the dye is a marker for mitochondrial health.
Q5: Is this compound toxic to cells?
A5: Like many fluorescent probes, MitoTracker dyes can be toxic to cells, especially with prolonged incubation or at high concentrations.[2][15] It is recommended to image cells soon after staining. For long-term studies, cytotoxicity should be assessed.
Q6: Should I use serum-free or serum-containing medium for staining?
A6: It is generally recommended to dilute the MitoTracker dye in serum-free medium for the incubation step to ensure consistent dye loading.[12] After incubation, cells should be washed and can be imaged in complete medium.
Experimental Protocols
Optimization of Staining Conditions
This protocol is designed for a 96-well or 384-well plate format suitable for HCS.
Key Parameters for Optimization:
| Parameter | Range | Recommended Starting Point |
| Cell Seeding Density | Cell-type dependent | 30,000–50,000 cells/well (96-well)[16] |
| This compound Conc. | 25 - 500 nM[3][7] | 100 nM |
| Incubation Time | 15 - 45 min[3][4] | 30 min |
| Incubation Temperature | 37°C | 37°C |
Methodology:
-
Cell Plating:
-
Seed cells in an HCS-compatible microplate (e.g., 96-well black-walled, clear-bottom) at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.[16]
-
-
Compound Treatment (if applicable):
-
Add your test compounds to the appropriate wells and incubate for the desired duration. Include vehicle-only wells as a negative control.
-
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound CMTMRos in anhydrous DMSO.[12]
-
On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium to the desired final working concentration (e.g., 100 nM). Protect the solution from light.
-
-
Cell Staining:
-
Wash and Image (Live-Cell Imaging):
-
Fixation (Optional, for endpoint assays):
-
After the wash step (Step 5), remove the wash buffer.
-
Add 100 µL of 3.7% - 4% paraformaldehyde in PBS to each well.
-
Wash the wells three times with PBS.
-
Cells can now be stored at 4°C for a short period or processed for subsequent steps like nuclear counterstaining (e.g., with Hoechst 33342) or immunofluorescence.
-
Visualized Workflows
General Experimental Workflow
Caption: High-content screening workflow for mitochondrial analysis using this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common this compound staining issues.
References
- 1. abpbio.com [abpbio.com]
- 2. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CMTMRos_TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monitor mitochondria dynamics and phenotype with high-content imaging [moleculardevices.com]
- 11. Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emulatebio.com [emulatebio.com]
- 13. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MitoTracker | AAT Bioquest [aatbio.com]
- 15. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-content screening of mitochondrial polarization in neural cells derived from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HCS Mitochondrial Health Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
minimizing variability in MitoTracker Orange staining between experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in MitoTracker Orange staining between experiments.
Frequently Asked Questions (FAQs)
Q1: How does this compound CMTMRos work?
This compound CMTMRos is a fluorescent dye that selectively labels mitochondria in living cells.[1][2] It is a cell-permeant, cationic dye that passively diffuses across the plasma membrane and accumulates in mitochondria due to their negative mitochondrial membrane potential.[3][4][5] The dye contains a mildly thiol-reactive chloromethyl group that allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.[3][6]
Q2: What is the difference between this compound CMTMRos and CM-H2TMRos?
This compound CM-H2TMRos is a reduced, non-fluorescent version of the CMTMRos dye.[7][8] It becomes fluorescent when oxidized within actively respiring mitochondria.[8][] This property can help reduce background fluorescence and makes it an indicator of both mitochondrial localization and oxidative stress.[7][]
Q3: Can I use this compound in fixed cells?
It is recommended to stain live cells with this compound before fixation.[10] The accumulation of the dye is dependent on the mitochondrial membrane potential, which is lost upon fixation.[4] However, once the dye has accumulated in the mitochondria of live cells, the signal is well-retained after fixation with formaldehyde.[6][11]
Q4: Is this compound toxic to cells?
Prolonged incubation or high concentrations of MitoTracker dyes can be toxic to cells.[12][13] It is crucial to optimize the dye concentration and incubation time to minimize cytotoxic effects.[12][14] If cell death is observed, consider reducing the dye concentration or the incubation period.
Q5: How should I store this compound?
The lyophilized dye should be stored at -20°C, protected from light.[13] Once reconstituted in DMSO to create a stock solution, it should be stored at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: High Background or Non-Specific Staining
Q: My this compound staining is diffuse throughout the cell, not just in the mitochondria. What could be the cause?
This is often due to the dye concentration being too high.[11][12]
-
Solution: Decrease the concentration of the MitoTracker probe. The optimal concentration can vary between cell types but is typically in the range of 25-500 nM for live-cell imaging.[1][2][15]
-
Solution: Ensure that the final DMSO concentration in the culture medium is low (ideally not exceeding 0.1%) to prevent cellular stress and artifacts.[13]
-
Solution: If using the reduced version (CM-H2TMRos), ensure it has not been oxidized before use by storing it properly under an inert gas.[16]
Issue 2: Weak or No Signal
Q: I am not seeing any fluorescent signal, or the signal is very weak. How can I improve this?
A weak or absent signal can be due to several factors related to cell health, dye concentration, or the experimental procedure.
-
Solution: Increase the initial concentration of the labeling solution.[1][2][15]
-
Solution: Increase the incubation time. An incubation period of 15-45 minutes is generally recommended, but this may need to be optimized for your specific cell type.[1][2][15]
-
Solution: After the initial incubation with the dye, you can incubate the cells in a fresh, dye-free medium for an additional 30 minutes to allow for the covalent binding to thiol groups to proceed to completion.[1][2][15]
-
Solution: Ensure your cells are healthy and have an intact mitochondrial membrane potential. Use a positive control of healthy, untreated cells to verify the staining procedure.
-
Solution: For the CM-H2TMRos version, weak signal might indicate low levels of reactive oxygen species (ROS) to oxidize the dye to its fluorescent form.[]
Issue 3: Inconsistent Staining Between Experiments
Q: I am observing significant variability in staining intensity and pattern from one experiment to the next. How can I improve reproducibility?
Consistency in cell culture conditions and staining protocol is key to minimizing variability.
-
Solution: Standardize cell density and confluency. Cells at the edge of a confluent plate may stain differently than those in the center.[17] Ensure cells are evenly spread and in a similar growth phase for each experiment.
-
Solution: Prepare fresh working solutions of the dye for each experiment from a frozen stock solution to avoid degradation of the dye.[1]
-
Solution: Precisely control the incubation time and temperature (37°C is recommended).[1][18]
-
Solution: Use a consistent washing procedure to remove unbound dye.
-
Solution: For flow cytometry applications, an objective gating strategy can reduce variability between experiments and operators.[19]
Data and Protocols
Recommended Staining Parameters
| Parameter | Live Cell Imaging | Fixed Cell Staining (Post-Staining Fixation) |
| Dye Concentration | 25-500 nM[1][2][15] | 100-1000 nM[1][2][15] |
| Incubation Time | 15-45 minutes[1][2][15] | 15-45 minutes[1][2][15] |
| Incubation Temperature | 37°C[1][18] | 37°C[1][18] |
Best Practice Experimental Protocol: Staining Adherent Cells
-
Prepare Staining Solution:
-
Cell Preparation:
-
Grow cells on coverslips in a petri dish to the desired confluency.
-
-
Staining:
-
Washing:
-
Imaging (Live Cells):
-
Fixation (Optional):
Visual Guides
Caption: A flowchart of the recommended experimental workflow for this compound staining.
Caption: A decision tree to troubleshoot common this compound staining problems.
References
- 1. This compound CMTMRos | Live cell fluorescent dye | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoTracker | AAT Bioquest [aatbio.com]
- 5. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. lumiprobe.com [lumiprobe.com]
- 10. emulatebio.com [emulatebio.com]
- 11. abpbio.com [abpbio.com]
- 12. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 13. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 14. 101.200.202.226 [101.200.202.226]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. de.lumiprobe.com [de.lumiprobe.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]
troubleshooting guide for MitoTracker Orange flow cytometry experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MitoTracker™ Orange CMTMRos in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of MitoTracker Orange staining?
This compound CMTMRos is a cell-permeant fluorescent dye that selectively labels mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). The dye passively diffuses across the plasma membrane and accumulates in active mitochondria due to the negative charge of the mitochondrial matrix.[1][2] A key feature of this dye is its mildly thiol-reactive chloromethyl group, which allows it to covalently bind to mitochondrial proteins, leading to its retention even after cell fixation and permeabilization.[1]
Q2: Can this compound be used to measure mitochondrial mass?
While this compound accumulation is dependent on mitochondrial membrane potential, it is not the ideal probe for accurately measuring mitochondrial mass.[3] This is because changes in membrane potential, which can be influenced by various cellular conditions, will directly affect dye accumulation, confounding the measurement of mass. For assessing mitochondrial mass, probes like MitoTracker Green FM, which are largely independent of membrane potential, are recommended.[3][4]
Q3: Is this compound toxic to cells?
Prolonged incubation or high concentrations of MitoTracker dyes can be toxic to cells.[5] It is crucial to use the lowest effective concentration and the shortest necessary incubation time to minimize potential artifacts and cytotoxicity.[1] Some studies have indicated that this compound may inhibit respiratory complex I.[2][3][6]
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Low Dye Concentration | Optimize the this compound concentration. A typical starting range is 50-200 nM, but it may need to be titrated for your specific cell type and experimental conditions.[5][7][8] |
| Short Incubation Time | Increase the incubation time. A common range is 15-45 minutes.[8][9] If the signal is still low, you can try incubating for an additional 30 minutes in fresh, dye-free medium to allow for complete thiol conjugation.[9] |
| Loss of Mitochondrial Membrane Potential | Ensure cells are healthy and viable. As this compound accumulation is dependent on ΔΨm, cells with depolarized mitochondria will exhibit reduced fluorescence.[1] Include a positive control, such as cells treated with a mitochondrial membrane potential destabilizer like CCCP or FCCP, to confirm that the dye is responsive to changes in ΔΨm.[5] |
| Suboptimal Instrument Settings | Check the laser and filter settings on the flow cytometer. This compound has an excitation/emission maximum of approximately 554/576 nm.[7] Ensure the correct laser line (e.g., 561 nm) and emission filter are being used.[10] |
| Low Target Protein Expression | While not directly applicable to a general mitochondrial stain, if you are co-staining for a specific mitochondrial protein, ensure its expression is sufficient for detection.[11] |
| Cell Permeabilization Issues (if applicable) | For intracellular co-staining, ensure adequate cell permeabilization to allow antibody access without disrupting mitochondrial integrity. |
Problem 2: High Background or Non-Specific Staining
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| High Dye Concentration | This is the most common cause of non-specific staining, including nuclear staining.[5][7][12] Reduce the this compound concentration. Titrate down to the lowest concentration that provides a specific mitochondrial signal. |
| Excess Dye Not Washed Out | Ensure adequate washing steps after incubation with the dye to remove any unbound probe.[9] |
| Cell Death/Debris | High background can be caused by dead cells and debris which can non-specifically bind the dye. Use a viability dye to gate on live cells during analysis.[13] Also, handle cells gently to avoid lysis. |
| Autofluorescence | Some cell types exhibit high intrinsic fluorescence. Include an unstained control to assess the level of autofluorescence and set your gates accordingly.[14] |
Problem 3: Cell Viability Issues
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Dye-Induced Toxicity | As mentioned, this compound can be toxic at high concentrations or with prolonged exposure.[5] Use the lowest effective concentration and incubation time. |
| Harsh Cell Handling | Centrifuging cells at high speeds or vigorous vortexing can damage cells. Handle cells gently throughout the staining protocol. |
| Stressful Incubation Conditions | Maintain optimal cell culture conditions (temperature, CO2) during the staining process. |
Problem 4: Compensation Issues in Multi-Color Experiments
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Spectral Overlap | The emission spectrum of this compound may overlap with other fluorochromes in your panel.[15] |
| Incorrect Compensation Settings | It is crucial to have single-stained compensation controls for each fluorochrome in your experiment, including this compound.[11][16] These controls are used to calculate the spectral overlap and apply the correct compensation matrix. |
| Compensation Control Issues | The positive control for compensation should be bright enough to accurately determine the spillover.[16] Ensure your single-stained controls are properly prepared and have a clear positive population. |
| High Spillover | If you observe very high spillover values (e.g., >100%), it might indicate a suboptimal combination of fluorochromes.[17] Consider redesigning your panel with fluorochromes that have less spectral overlap. |
Experimental Protocols
Protocol 1: Staining Live Cells with this compound for Flow Cytometry
-
Cell Preparation: Harvest cells and wash them once with pre-warmed (37°C) phosphate-buffered saline (PBS). Resuspend the cell pellet in pre-warmed, serum-free culture medium or PBS to a concentration of 1 x 10^6 cells/mL.
-
Staining Solution Preparation: Prepare a fresh working solution of this compound in pre-warmed, serum-free medium or PBS. The optimal concentration should be determined by titration, but a starting range of 50-200 nM is recommended.[5][7][8]
-
Incubation: Add the this compound working solution to the cell suspension. Incubate for 15-45 minutes at 37°C, protected from light.[8][9]
-
Washing: After incubation, centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and wash the cells twice with 2 mL of fresh, pre-warmed PBS.
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
-
Analysis: Analyze the cells on a flow cytometer using the appropriate excitation (e.g., 561 nm laser) and emission filters.
Protocol 2: Staining and Fixation for Intracellular Co-staining
-
Live Cell Staining: Follow steps 1-4 of Protocol 1.
-
Fixation: After washing, resuspend the cell pellet in 1 mL of 1-4% paraformaldehyde in PBS. Incubate for 15 minutes at room temperature.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Permeabilization: Resuspend the cell pellet in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells once with PBS.
-
Antibody Staining: Proceed with your standard protocol for intracellular antibody staining.
-
Final Resuspension and Analysis: Resuspend the cells in an appropriate buffer and analyze by flow cytometry.
Visualizations
Caption: Mechanism of this compound accumulation and retention in mitochondria.
References
- 1. This compound [benchchem.com]
- 2. MitoTracker | AAT Bioquest [aatbio.com]
- 3. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MitoTracker™ Orange CMTMRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 6. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. researchgate.net [researchgate.net]
- 13. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 17. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Head-to-Head Comparison: MitoTracker Orange vs. MitoTracker Red CMXRos for Mitochondrial Staining
For researchers in cell biology, neuroscience, and drug development, the precise visualization of mitochondria is crucial for understanding cellular health and function. MitoTracker dyes have long been a staple for labeling these vital organelles in live cells. Among the most popular choices are MitoTracker Orange CMTMRos and MitoTracker Red CMXRos. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
Both this compound CMTMRos and MitoTracker Red CMXRos are cell-permeant fluorescent dyes that selectively accumulate in the mitochondria of live cells. Their accumulation is driven by the mitochondrial membrane potential, making them excellent indicators of mitochondrial health. A key feature of both dyes is the presence of a mildly thiol-reactive chloromethyl group. This group allows the dyes to covalently bind to thiol-containing proteins and peptides within the mitochondrial matrix. This covalent linkage ensures that the dyes are well-retained after fixation, making them compatible with subsequent immunocytochemistry and other downstream applications.
Performance Characteristics at a Glance
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative performance data for this compound CMTMRos and MitoTracker Red CMXRos.
| Feature | This compound CMTMRos | MitoTracker Red CMXRos |
| Excitation Maximum | ~554 nm | ~579 nm |
| Emission Maximum | ~576 nm | ~599 nm |
| Fluorescence Quantum Yield | 0.64[1] | Not explicitly reported |
| Photostability | Generally considered to be good, with one study noting no significant fading in a plate reader-based assay. However, quantitative photobleaching data is limited. | Described as resistant to bleaching in some studies. Another study reported accelerated photobleaching following initial phototoxicity-induced brightness increase. |
| Cytotoxicity | Can induce the mitochondrial permeability transition and inhibit respiratory complex I. Specific IC50 values are not readily available. | No dark cytotoxicity observed up to 250 nM.[2] However, it exhibits significant, light dose-dependent phototoxicity, with 100% cell killing observed at a light dose of 2.0 J/cm².[2] |
| Fixability | Yes, well-retained after fixation. | Yes, well-retained after fixation. |
| Common Working Concentration | 25-500 nM[2] | 50-200 nM |
In-Depth Comparison
Spectral Properties: The most significant difference between the two dyes lies in their spectral profiles. This compound CMTMRos has excitation and emission maxima in the orange region of the spectrum, while MitoTracker Red CMXRos is shifted further towards the red. This makes MitoTracker Red CMXRos potentially more suitable for multicolor imaging experiments where spectral overlap with green fluorophores (like GFP) needs to be minimized.
Cytotoxicity and Phototoxicity: A critical consideration for live-cell imaging is the potential for the fluorescent probe to induce cellular stress. MitoTracker Red CMXRos has been shown to have no significant cytotoxicity in the absence of light, even at concentrations up to 250 nM.[2] However, it is a potent photosensitizer. Upon illumination, it can induce significant phototoxicity, leading to cell death in a light dose-dependent manner.[2] This property can be a confounding factor in long-term imaging experiments.
This compound CMTMRos has also been reported to have potential cytotoxic effects, not necessarily linked to light exposure. Studies have shown that it can inhibit complex I of the mitochondrial respiratory chain and induce the mitochondrial permeability transition, a key event in apoptosis.[4] This interference with mitochondrial function is an important factor to consider when interpreting experimental results.
Experimental Protocols
The following are generalized protocols for staining live cells with this compound CMTMRos and MitoTracker Red CMXRos. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.
This compound CMTMRos Staining Protocol
-
Prepare a 1 mM stock solution by dissolving the lyophilized solid in high-quality anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in a suitable buffer or growth medium to a final concentration of 25-500 nM.[2]
-
Incubate cells with the working solution for 15-45 minutes at 37°C.[2]
-
Wash the cells three times with fresh, pre-warmed culture medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the orange spectrum.
MitoTracker Red CMXRos Staining Protocol
-
Prepare a 1 mM stock solution by dissolving the lyophilized solid in high-quality anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in a suitable buffer or growth medium to a final concentration of 50-200 nM.
-
Incubate cells with the working solution for 15-45 minutes at 37°C.
-
Wash the cells three times with fresh, pre-warmed culture medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the red spectrum.
Visualizing the Staining Workflow
To illustrate the general process of mitochondrial staining with these dyes, the following diagram outlines the key steps from cell preparation to imaging.
Signaling Pathway and Mechanism of Action
The accumulation of both this compound CMTMRos and MitoTracker Red CMXRos is dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. Healthy, respiring mitochondria maintain a high negative charge across their inner membrane, which drives the uptake of these cationic dyes. Once inside the mitochondrial matrix, the chloromethyl group reacts with thiol groups on proteins, leading to covalent attachment and long-term retention.
Conclusion and Recommendations
The choice between this compound CMTMRos and MitoTracker Red CMXRos will ultimately depend on the specific requirements of your experiment.
Choose MitoTracker Red CMXRos when:
-
You are performing multicolor imaging with green fluorescent proteins and need to minimize spectral overlap.
-
You are conducting endpoint assays and can control the light exposure to minimize phototoxicity.
Choose this compound CMTMRos when:
-
Your experimental setup is optimized for the orange spectrum.
-
You are aware of its potential to interfere with mitochondrial respiration and have appropriate controls in place.
For long-term live-cell imaging experiments, it is crucial to be mindful of the potential for phototoxicity with MitoTracker Red CMXRos and the potential for direct mitochondrial function interference with this compound CMTMRos. It is always recommended to use the lowest possible dye concentration and light exposure to obtain a satisfactory signal while minimizing artifacts. For studies focused on dynamic changes in mitochondrial membrane potential, other ratiometric dyes might be more suitable.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MitoTracker Orange and TMRM for Mitochondrial Membrane Potential Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and function. This guide provides a detailed comparison of two commonly used fluorescent probes, MitoTracker Orange and Tetramethylrhodamine, Methyl Ester (TMRM), to assist in the selection of the most suitable reagent for your specific experimental needs.
This guide delves into the mechanisms of action, spectral properties, and experimental considerations for both dyes. We present a side-by-side comparison of their performance, supported by key quantitative data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound CMTMRos | TMRM (Tetramethylrhodamine, Methyl Ester) |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential and covalently binds to mitochondrial proteins. | Accumulates in mitochondria based on membrane potential in a Nernstian fashion. Does not covalently bind. |
| Retention after Fixation | Well-retained after aldehyde fixation.[1] | Not retained after fixation.[2] |
| Mode of Use | Primarily for endpoint assays and colocalization studies after fixation. | Ideal for dynamic live-cell imaging of ΔΨm changes. Can be used in quenching or non-quenching mode.[3][4] |
| Sensitivity to ΔΨm | Accumulation is dependent on membrane potential.[1] | Considered a more direct and sensitive reporter of ΔΨm.[5][6] |
| Potential for Artifacts | Can inhibit respiratory complex I and induce mitochondrial permeability transition at higher concentrations.[7] Its binding can be partially independent of ΔΨm.[7] | Less prone to artifacts associated with mitochondrial membrane binding or inhibition of the electron transport chain.[4] |
Spectral Properties
Both dyes exhibit similar orange-red fluorescence, making them compatible with standard filter sets for rhodamine.
| Dye | Excitation (nm) | Emission (nm) |
| This compound CMTMRos | 551[8][9] | 576[8] |
| TMRM | 552[10] | 574[10] |
Mechanism of Action
The fundamental difference between this compound and TMRM lies in their mechanism of retention within the mitochondria.
This compound: This dye contains a mildly thiol-reactive chloromethyl group. It passively crosses the cell membrane and accumulates in the mitochondria driven by the negative mitochondrial membrane potential. Once inside the mitochondria, the chloromethyl group reacts with thiols on mitochondrial proteins and peptides, allowing it to be covalently crosslinked.[11] This property ensures its retention even after cell fixation and permeabilization. A reduced, non-fluorescent version, this compound CM-H2TMRos, is also available which becomes fluorescent upon oxidation within actively respiring mitochondria, potentially reducing background signal.[11][]
TMRM: As a lipophilic cation, TMRM also accumulates in the negatively charged mitochondrial matrix in direct proportion to the mitochondrial membrane potential, following the Nernst equation.[3][13] However, it does not covalently bind to mitochondrial components. This allows for dynamic monitoring of ΔΨm, as the dye can redistribute between the mitochondria and the cytosol if the membrane potential changes.[3]
References
- 1. abpbio.com [abpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of TMRM and Mitotrackers in mitochondrial morphofunctional analysis of primary human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. Chloromethyltetramethylrosamine (this compound) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 13. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
A Comparative Guide: MitoTracker Orange vs. JC-1 for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
The disruption of the mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic pathway of apoptosis. Accurate detection of this change is paramount for researchers studying programmed cell death. This guide provides an objective comparison of two widely used fluorescent probes for this purpose: MitoTracker Orange CMTMRos and JC-1. We will delve into their mechanisms of action, present supporting experimental data in a clear format, provide detailed experimental protocols, and visualize key concepts using diagrams.
At a Glance: Key Differences
| Feature | This compound CMTMRos | JC-1 |
| Detection Principle | Accumulates in mitochondria based on ΔΨm. A decrease in ΔΨm during apoptosis leads to a decrease in fluorescence intensity. | Ratiometric dye that forms red fluorescent J-aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in apoptotic mitochondria with low ΔΨm. |
| Primary Metric | Change in fluorescence intensity. | Ratio of red to green fluorescence. |
| Data Interpretation | A decrease in orange/red fluorescence indicates apoptosis. | A decrease in the red/green fluorescence ratio indicates apoptosis. |
| Fixability | The signal is retained after formaldehyde fixation. | Not compatible with fixation as it disrupts the membrane potential-dependent accumulation.[1] |
| Excitation/Emission (approx.) | 554 nm / 576 nm | Monomer: 514 nm / 529 nm; J-aggregate: 585 nm / 590 nm |
Mechanism of Action
This compound: This lipophilic cationic dye passively diffuses across the plasma membrane and accumulates in the mitochondria of live cells, driven by the negative mitochondrial membrane potential.[2] In healthy cells with a high ΔΨm, the dye is sequestered in the mitochondria, resulting in a bright orange-red fluorescence. Upon the initiation of apoptosis, the mitochondrial membrane depolarizes, leading to a reduced accumulation of the dye and consequently, a decrease in its fluorescence intensity.[2]
JC-1: This dye is also a lipophilic cation that is actively taken up by mitochondria based on their membrane potential.[3][4] What makes JC-1 unique is its ability to form J-aggregates in mitochondria with high membrane potential. These aggregates emit red fluorescence. In apoptotic cells, where the mitochondrial membrane potential is low, JC-1 cannot accumulate to the concentration required for aggregation and remains in its monomeric form, which emits green fluorescence.[1][3][4] This shift from red to green fluorescence provides a ratiometric measure of mitochondrial health.[5]
Figure 1: Mechanisms of this compound and JC-1.
Quantitative Data Comparison
The following table summarizes expected quantitative data from a hypothetical experiment where Jurkat cells are treated with an apoptosis-inducing agent (e.g., Staurosporine) and analyzed by flow cytometry.
| Parameter | Healthy Control Cells | Apoptotic Cells |
| This compound | ||
| Mean Fluorescence Intensity (MFI) | High (e.g., 10,000 a.u.) | Low (e.g., 2,000 a.u.) |
| JC-1 | ||
| Red Fluorescence (J-aggregates) MFI | High (e.g., 8,000 a.u.) | Low (e.g., 1,500 a.u.) |
| Green Fluorescence (Monomers) MFI | Low (e.g., 500 a.u.) | High (e.g., 4,000 a.u.) |
| Red/Green Fluorescence Ratio | High (e.g., 16) | Low (e.g., 0.375) |
Experimental Protocols
Detailed methodologies for using this compound and JC-1 for apoptosis detection by flow cytometry are provided below.
This compound CMTMRos Protocol for Apoptosis Detection
-
Cell Preparation: Culture cells to the desired density. For suspension cells, aim for approximately 1 x 10^6 cells/mL. For adherent cells, grow them on a suitable culture plate.
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.
-
Prepare Staining Solution: Prepare a fresh working solution of this compound CMTMRos in pre-warmed serum-free medium or PBS. A final concentration of 100-500 nM is a good starting point, but should be optimized for your cell type.
-
Staining:
-
For suspension cells, pellet the cells and resuspend them in the staining solution.
-
For adherent cells, remove the culture medium and add the staining solution to the plate.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash:
-
For suspension cells, pellet the cells and wash once with pre-warmed PBS.
-
For adherent cells, remove the staining solution and wash the cells once with pre-warmed PBS.
-
-
Resuspend/Prepare for Analysis:
-
For suspension cells, resuspend the pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
For adherent cells, trypsinize (if necessary) and resuspend in a suitable buffer.
-
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using an appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass). A decrease in fluorescence intensity in the treated cells compared to the control indicates apoptosis.
JC-1 Protocol for Apoptosis Detection
-
Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include an untreated control and a positive control (e.g., treatment with a mitochondrial uncoupler like CCCP at 50 µM for 5-15 minutes).
-
Prepare JC-1 Staining Solution: Prepare a 2 µM JC-1 working solution in pre-warmed culture medium or PBS immediately before use.[6] Ensure the JC-1 is fully dissolved to avoid aggregates.
-
Staining: Pellet the cells and resuspend them in the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[7]
-
Wash (Optional but Recommended): Pellet the cells and wash once with pre-warmed PBS to reduce background fluorescence.
-
Resuspend: Resuspend the cell pellet in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer using a 488 nm excitation laser. Detect green fluorescence (JC-1 monomers) in the FITC channel (e.g., 530/30 nm bandpass) and red fluorescence (J-aggregates) in the PE channel (e.g., 585/42 nm bandpass).[6] A shift from the red-fluorescent population to the green-fluorescent population indicates apoptosis. Calculate the ratio of red to green fluorescence intensity.
Figure 2: General experimental workflow.
Signaling Pathway Context
The loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. Various cellular stresses can lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol. This release is often accompanied by the dissipation of the mitochondrial membrane potential, which is detected by probes like this compound and JC-1.
Figure 3: Intrinsic apoptosis signaling pathway.
Conclusion
Both this compound and JC-1 are valuable tools for detecting the loss of mitochondrial membrane potential during apoptosis.
-
JC-1 offers the advantage of a ratiometric readout , which can provide a more robust and internally controlled measurement, as the ratio is less dependent on cell number or dye loading variations. This makes it particularly well-suited for quantitative analysis by flow cytometry.
-
This compound provides a simpler, intensity-based measurement . A significant advantage is its fixability , allowing for the preservation of the signal for subsequent analysis, such as immunocytochemistry, to correlate mitochondrial health with other cellular markers.
The choice between this compound and JC-1 will ultimately depend on the specific experimental needs, the available instrumentation, and whether post-staining fixation is required. For quantitative, live-cell flow cytometry analysis of apoptosis, JC-1 is often preferred. For experiments requiring fixation and multiplexing with other markers, this compound is an excellent alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial membrane potential (Δψm) in apoptosis; an update: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Methods to measure membrane potential and permeability transition in the mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validating MitoTracker Orange Staining with FCCP or CCCP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed protocols for validating MitoTracker Orange staining using the mitochondrial membrane potential disruptors, FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) and CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). Understanding the principles and having access to robust experimental data are crucial for accurate interpretation of mitochondrial health assessments.
Principle of Validation
This compound is a fluorescent dye that selectively accumulates in mitochondria. This accumulation is driven by the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. Healthy, respiring mitochondria maintain a high negative charge across their inner membrane, which attracts and sequesters the positively charged this compound dye, resulting in bright fluorescence.
FCCP and CCCP are protonophores, molecules that shuttle protons across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for maintaining the mitochondrial membrane potential. Consequently, treatment with FCCP or CCCP leads to a rapid depolarization of the mitochondria.
The validation principle is straightforward: if this compound staining is genuinely dependent on the mitochondrial membrane potential, then treatment with FCCP or CCCP should significantly reduce or eliminate the fluorescent signal from the mitochondria. This serves as a critical negative control, confirming the specificity of the staining.
Performance Comparison: this compound vs. Alternatives with FCCP/CCCP Treatment
The following table summarizes quantitative data from studies demonstrating the effect of FCCP or CCCP on this compound fluorescence, providing a baseline for expected results.
| Cell Type | Treatment (Concentration, Time) | Change in this compound Fluorescence Intensity | Reference |
| Adult Cardiomyocytes | CCCP (concentration not specified) | Significant decrease compared to control | [1] |
| Sympathetic Neurons | CCCP (100 µM, 2 hours) | Noticeable decrease in signal | [2] |
| MH1C1 Cells | FCCP (2 µM, 5 minutes) | Small and stable decrease at 25 nM this compound | |
| Various Cell Lines | FCCP or CCCP | General expectation of decreased fluorescence | [3] |
Experimental Protocols
I. Staining Live Cells with this compound
This protocol outlines the steps for labeling mitochondria in live cells with this compound.
Materials:
-
This compound CMTMRos (e.g., Thermo Fisher Scientific, M7510)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a 1 mM this compound Stock Solution: Dissolve the contents of one vial of this compound CMTMRos in anhydrous DMSO to a final concentration of 1 mM. Mix well by vortexing. Store the stock solution in aliquots at -20°C, protected from light and moisture.
-
Prepare the Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 25-500 nM.[4][5] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining:
-
Wash:
-
Imaging: The cells are now ready for fluorescence microscopy. Image immediately using a standard TRITC/Rhodamine filter set (Excitation: ~554 nm, Emission: ~576 nm).
II. Validation of Staining with FCCP or CCCP
This protocol describes how to use FCCP or CCCP to confirm that this compound staining is dependent on the mitochondrial membrane potential.
Materials:
-
Cells stained with this compound (from Protocol I)
-
FCCP or CCCP stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
Procedure:
-
Prepare FCCP/CCCP Working Solution: Dilute the FCCP or CCCP stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is 10-50 µM for CCCP and 1-10 µM for FCCP.[6][7][8] The optimal concentration and incubation time should be determined for each cell line.
-
Baseline Imaging: Acquire images of the this compound-stained cells before adding the uncoupler. This will serve as the "before" control.
-
Treatment:
-
Post-Treatment Imaging: Acquire images of the same field of view after the incubation period.
-
Analysis: Compare the "before" and "after" images. A significant decrease in the punctate mitochondrial fluorescence and an increase in diffuse cytoplasmic signal after FCCP or CCCP treatment validates that the initial this compound staining was dependent on the mitochondrial membrane potential.
Visualizing the Mechanisms and Workflows
To further clarify the underlying principles and experimental steps, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound accumulation and its validation by FCCP/CCCP-induced depolarization.
Caption: Step-by-step workflow for validating this compound staining using FCCP or CCCP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound CMTMRos_TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Colocalization: MitoTracker Orange vs. Alternative Probes
For researchers, scientists, and drug development professionals, accurate colocalization of mitochondrial components is paramount. This guide provides a comprehensive comparison of MitoTracker Orange CMTMRos with other common mitochondrial labeling reagents when used in conjunction with mitochondrial protein antibodies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tools for your research needs.
This compound CMTMRos is a fluorescent dye that selectively stains mitochondria in live cells. Its accumulation is dependent on the mitochondrial membrane potential, and it covalently binds to thiol groups on mitochondrial proteins, allowing for retention of the signal even after fixation and permeabilization. This property makes it a popular choice for colocalization studies with immunofluorescently labeled antibodies targeting specific mitochondrial proteins.
Performance Comparison: this compound vs. Alternatives
To objectively assess the performance of this compound for colocalization studies, we have summarized quantitative data from various studies. The Pearson's correlation coefficient (PCC) is a statistical measure of the linear correlation between two signals, with a value of +1 indicating perfect colocalization, 0 indicating no correlation, and -1 indicating perfect anti-correlation.
| Mitochondrial Probe | Antibody/Protein Target | Pearson's Correlation Coefficient (PCC) | Cell Type | Notes |
| This compound CMTMRos | N/A (Compared with MitoTracker Red CMXRos) | Visually similar staining patterns observed.[1] | Plasmodium falciparum | Direct quantitative comparison of PCC was not provided in the study. |
| MitoTracker Red CMXRos | Cox8-GFP | Statistically significant Pearson's correlation coefficient.[2] | Candida albicans | Indicates strong colocalization with a known mitochondrial protein.[2] |
| MitoTracker Red CMXRos | PHB1 | Visual colocalization observed. | Cancer cell lines | The study demonstrated colocalization with Cox IV as a mitochondrial marker.[3] |
| MitoTracker Deep Red | TOMM20 | Not explicitly stated, but used for mitochondrial mass assessment alongside TOMM20. | Primary mouse embryonic fibroblasts | The study focused on changes in mitochondrial membrane potential relative to mitochondrial mass. |
| TMRM | MitoTracker Deep Red | ρ = 0.72 (control), ρ = 0.92 (oligomycin), ρ = 0.25 (FCCP) | 661W photoreceptor-like cells | Demonstrates the dependence of TMRM on membrane potential compared to the more stable MitoTracker Deep Red staining. |
Note: While direct comparative studies providing Pearson's correlation coefficients for this compound with specific mitochondrial protein antibodies like TOMM20 and COX IV are limited in the reviewed literature, the available data for similar MitoTracker dyes and other mitochondrial markers provide a strong indication of their utility in such applications. The covalent binding of this compound suggests a high potential for robust colocalization with antibody signals.
Experimental Protocols
Below is a detailed protocol for a typical experiment involving the colocalization of this compound with a mitochondrial protein antibody, such as TOMM20 or COX IV.
Protocol: Co-staining of Mitochondria with this compound and Immunofluorescence
Materials:
-
This compound CMTMRos (e.g., Thermo Fisher Scientific, Cat. No. M7510)
-
Primary antibody against a mitochondrial protein (e.g., anti-TOMM20 or anti-COX IV)
-
Fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from this compound)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
MitoTracker Staining (Live Cells):
-
Prepare a fresh working solution of this compound CMTMRos in pre-warmed cell culture medium. A final concentration of 100-500 nM is a good starting point, but should be optimized for your cell type.
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[4][5]
-
Remove the staining solution and wash the cells three times with pre-warmed PBS or culture medium.
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against your mitochondrial protein of interest (e.g., anti-TOMM20 or anti-COX IV) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Ensure the fluorophore is spectrally compatible with this compound.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Triton X-100, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a confocal or fluorescence microscope with the appropriate filter sets for this compound and the secondary antibody fluorophore.
-
Acquire images in separate channels to avoid spectral bleed-through.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and the underlying principles.
Caption: Experimental workflow for colocalization analysis.
Caption: Principle of dual labeling for colocalization.
References
MitoTracker Orange: A Guide to Its Impact on Mitochondrial Respiration and a Comparison with Alternatives
For researchers in cellular biology, drug development, and related scientific fields, the accurate assessment of mitochondrial function is paramount. Fluorescent dyes that selectively stain these vital organelles are indispensable tools. Among them, MitoTracker Orange has been a popular choice for its ability to label mitochondria in live cells. However, a critical question for any researcher is whether the act of observation itself alters the system under study. This guide provides a comprehensive analysis of the effects of this compound on mitochondrial respiration, compares its performance with other common mitochondrial dyes, and provides the experimental frameworks necessary to evaluate these effects.
The Impact of this compound on Mitochondrial Respiration
This compound, chemically known as chloromethyltetramethylrosamine (CMTMRos), accumulates in mitochondria based on the mitochondrial membrane potential. However, compelling evidence demonstrates that this dye is not a passive observer of mitochondrial activity. Research has shown that this compound can directly interfere with the process it is intended to measure.
Specifically, studies have revealed that this compound inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC)[1][2]. This inhibition disrupts the normal flow of electrons, which is a fundamental process for generating the proton gradient that drives ATP synthesis. The consequences of this inhibition include a decrease in mitochondrial respiration, depolarization of the mitochondrial membrane, and potentially the induction of the mitochondrial permeability transition, which can lead to the release of cytochrome c and the initiation of apoptosis[1][2].
A Comparative Look at Alternative Mitochondrial Dyes
Given the inhibitory effects of this compound, it is crucial for researchers to consider alternative dyes and understand their respective impacts on mitochondrial respiration. The ideal mitochondrial dye would provide a strong and specific signal without altering the function of the organelle.
Here, we compare this compound with several common alternatives, highlighting their mechanisms of action and known effects on mitochondrial function.
| Dye | Mechanism of Action & Retention | Known Effects on Mitochondrial Respiration | Fixable |
| This compound (CMTMRos) | Accumulates based on mitochondrial membrane potential. Covalently binds to thiol groups of mitochondrial proteins, allowing for retention after loss of membrane potential. | Inhibits Complex I of the electron transport chain , leading to decreased respiration.[1][2] | Yes |
| Tetramethylrhodamine, Methyl Ester (TMRM) | Accumulates in mitochondria based on membrane potential. It is not covalently bound and can be lost if the membrane potential dissipates. | Can have a mild inhibitory effect on the electron transport chain. One study demonstrated a 27% decrease in coupled respiration . | No |
| Rhodamine 123 | A cationic dye that accumulates in actively respiring mitochondria due to the negative membrane potential. It is not covalently bound. | Generally considered to have low toxicity at concentrations used for staining, but can affect cell growth and proliferation with prolonged exposure. Its direct quantitative impact on OCR is not as well-documented in comparative studies.[3] | No |
| MitoTracker Green FM | Accumulates in mitochondria largely independent of membrane potential and binds to mitochondrial proteins via thiol groups. | Often considered to have a lower impact on mitochondrial function compared to red/orange MitoTracker dyes. However, some studies suggest it can also inhibit mitochondrial respiration.[4][5] | Yes |
| JC-1 | A ratiometric dye that exists as monomers (green fluorescence) at low mitochondrial membrane potential and forms aggregates (red fluorescence) at high potential. | Generally used to assess membrane potential rather than for long-term imaging. It is considered to have minimal impact on respiration during the short incubation times required for measurement. | No |
Experimental Protocols for Assessing Dye Impact on Mitochondrial Respiration
To empirically determine the effect of a mitochondrial dye on cellular bioenergetics, a standardized and quantitative method is required. The Seahorse XF Analyzer is a widely used instrument that measures the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis, by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.
Experimental Workflow for Comparing Mitochondrial Dyes using a Seahorse XF Analyzer
This protocol outlines a method to directly compare the impact of different mitochondrial dyes on the oxygen consumption rate of cultured cells.
Caption: Workflow for comparing the effects of mitochondrial dyes on cellular respiration.
Detailed Methodologies
1. Cell Culture and Seeding:
-
Culture your cell line of interest under standard conditions.
-
Seed the cells into the wells of a Seahorse XF96 or XFe24 cell culture microplate at a pre-determined optimal density.
-
Allow the cells to adhere and form a monolayer overnight in a CO2 incubator.
2. Dye Incubation:
-
On the day of the assay, prepare fresh working solutions of this compound, TMRM, Rhodamine 123, and any other dyes to be tested in pre-warmed cell culture medium. Include a vehicle-only control (e.g., medium with the same concentration of DMSO used to dissolve the dyes).
-
Remove the culture medium from the cells and add the dye-containing or control medium to the respective wells.
-
Incubate the cells for the recommended time for each dye (typically 15-45 minutes) at 37°C in a CO2 incubator.
-
After incubation, gently wash the cells twice with pre-warmed assay medium to remove any unbound dye.
3. Seahorse XF Mito Stress Test:
-
Place the cell culture plate in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.
-
Load the Seahorse XF sensor cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration)
-
Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration completely.
-
-
Calibrate the Seahorse XF Analyzer and then replace the calibration plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which will measure the OCR at baseline and after the sequential injection of the inhibitors.
4. Data Analysis and Interpretation:
-
The Seahorse XF software will calculate the OCR at different stages of the assay.
-
From these measurements, key parameters of mitochondrial function can be derived:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin.
-
Maximal Respiration: The OCR after the addition of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
Compare these parameters across the different dye-treated groups and the vehicle control. A statistically significant decrease in any of these parameters in a dye-treated group compared to the control would indicate an inhibitory effect of the dye on mitochondrial respiration.
Signaling Pathway of Mitochondrial Respiration
To understand how these dyes can interfere with mitochondrial function, it is essential to visualize the electron transport chain and the process of oxidative phosphorylation.
Caption: The mitochondrial electron transport chain and the inhibitory effect of this compound.
Conclusion and Recommendations
The choice of a fluorescent dye for mitochondrial studies is not a trivial one and can have significant implications for the experimental outcome. While this compound is effective for labeling mitochondria, its inhibitory effect on Complex I of the electron transport chain must be a serious consideration for any study investigating mitochondrial respiration or overall cellular bioenergetics.
For researchers primarily interested in mitochondrial localization and morphology, especially in fixed cells, this compound remains a viable option, provided that the potential for functional artifacts is acknowledged. However, for studies where the accurate measurement of mitochondrial respiration is critical, alternatives with less pronounced effects on the electron transport chain are recommended.
Recommendations:
-
For live-cell imaging where mitochondrial membrane potential is the primary readout, TMRM or JC-1 are suitable alternatives, though their potential to mildly inhibit respiration should be considered.
-
For labeling mitochondria with minimal impact on membrane potential, MitoTracker Green FM is often a better choice, although it is not entirely without potential effects on respiration.
-
Whenever possible, researchers should empirically validate the chosen dye in their specific experimental system to quantify its impact on mitochondrial respiration using a method such as the Seahorse XF assay outlined above.
-
Always include a no-dye or vehicle control in functional assays to accurately assess the baseline mitochondrial function.
References
- 1. Increased mitochondrial uptake of rhodamine 123 by CDDP treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Materials for Monitoring Mitochondrial Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of rhodamine 123 with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Assessing the Cytotoxicity of MitoTracker Orange on Live Cells: A Comparative Guide
For researchers engaged in live-cell imaging and analysis of mitochondrial function, the choice of a suitable fluorescent probe is critical. An ideal probe should offer bright and specific mitochondrial staining with minimal impact on cell health and physiology. MitoTracker Orange has long been a popular choice for labeling mitochondria in living cells. However, concerns about its potential cytotoxicity and effects on mitochondrial function warrant a careful evaluation and comparison with available alternatives. This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate mitochondrial stain for their specific applications.
Performance Characteristics at a Glance
The selection of a mitochondrial probe is often dictated by the specific requirements of an experiment, including the imaging modality, cell type, and the need for multiplexing with other fluorescent markers. The following table summarizes key quantitative and qualitative data for this compound and several common alternatives.
| Feature | This compound CMTMRos | Tetramethylrhodamine, Methyl Ester (TMRM) | Rhodamine 123 | JC-1 | MitoTracker Green FM |
| Excitation (nm) | ~554 | ~548 | ~511 | ~514 (monomer) | ~490 |
| Emission (nm) | ~576 | ~573 | ~534 | ~529 (monomer), ~590 (J-aggregates) | ~516 |
| Mechanism of Action | Accumulates in active mitochondria and covalently binds to thiol groups. | Accumulates in mitochondria based on membrane potential. | Accumulates in mitochondria based on membrane potential. | Forms J-aggregates in mitochondria with high membrane potential. | Accumulates in mitochondria largely independent of membrane potential. |
| Fixability | Well-retained after fixation. | Not well-retained after fixation. | Not well-retained after fixation. | Not well-retained after fixation. | Well-retained after fixation. |
| Cytotoxicity | Can inhibit Complex I of the electron transport chain and induce mitochondrial permeability transition. Phototoxic upon prolonged illumination.[1][2] | Lower cytotoxicity compared to TMRE, but can still have an inhibitory effect on the electron transport chain.[1] | Can be phototoxic and affect mitochondrial function. | Generally considered to have low cytotoxicity at working concentrations. | Can cause significant cell death in long-term studies.[3] |
| Qualitative Notes | Bright and stable signal, suitable for long-term tracking after fixation. | A ratiometric indicator of mitochondrial membrane potential. | One of the earliest used mitochondrial probes. | Ratiometric dye that shifts from green to red fluorescence with increasing membrane potential. | Stains all mitochondria, regardless of their energetic state. |
Delving into the Mechanisms and Potential for Cytotoxicity
This compound CMTMRos is a cell-permeant dye that passively crosses the plasma membrane. Its accumulation in the mitochondria is driven by the negative mitochondrial membrane potential.[2] A key feature of this compound is its chloromethyl moiety, which reacts with thiol groups on mitochondrial proteins, leading to its covalent attachment and retention within the organelle, even after cell fixation.[2]
However, this reactivity and accumulation are not without consequence. Research has shown that this compound can inhibit Complex I of the mitochondrial respiratory chain.[1] This inhibition can disrupt normal mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cytotoxic effects. Furthermore, like many fluorescent dyes, this compound can be phototoxic, meaning that upon illumination, it can generate ROS that damage cellular components, including the mitochondria themselves.[1]
Alternative Probes for Mitochondrial Staining
A variety of alternative dyes are available for staining mitochondria in live cells, each with its own set of advantages and disadvantages.
-
Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE) are cationic, lipophilic dyes that accumulate in active mitochondria due to the membrane potential. They are widely used for measuring mitochondrial membrane potential but are not well-retained after cell fixation.[4] TMRM is reported to have a lower inhibitory effect on the electron transport chain compared to TMRE.[1]
-
Rhodamine 123 is another classic, membrane potential-dependent mitochondrial dye. However, it is known to have phototoxic effects and can impact mitochondrial function.[1]
-
JC-1 is a ratiometric dye that exists as a green-fluorescent monomer at low mitochondrial membrane potential and forms red-fluorescent "J-aggregates" at high membrane potential. This property allows for a more quantitative assessment of mitochondrial health.
-
MitoTracker Green FM differs from other MitoTracker dyes in that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential.[5] This makes it a useful tool for staining the entire mitochondrial population, regardless of their energetic state. However, some studies have reported significant cytotoxicity with MitoTracker Green in long-term cell culture.[3]
Experimental Assessment of Cytotoxicity
To objectively assess the cytotoxicity of mitochondrial dyes, standardized cell viability assays are essential. The MTT and LDH assays are two commonly used methods.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Mitochondrial dyes to be tested (e.g., this compound, TMRM, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of the mitochondrial dyes in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the dyes. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][9]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Mitochondrial dyes to be tested
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat them with different concentrations of the mitochondrial dyes as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Visualizing the Concepts
To better illustrate the processes described, the following diagrams are provided.
Conclusion
The choice of a fluorescent probe for mitochondrial staining in live cells requires a careful balance between signal quality and the potential for cellular perturbation. While this compound provides a bright and fixable signal, its potential to inhibit mitochondrial respiration and induce phototoxicity should be a key consideration in experimental design. For short-term imaging or when fixation is required, this compound may be a suitable option if used at the lowest effective concentration and with minimal light exposure. However, for long-term live-cell imaging or studies where subtle effects on mitochondrial function are critical, alternatives such as TMRM or JC-1 may be more appropriate, despite their limitations in fixability. Ultimately, the ideal probe will depend on the specific experimental question, and researchers are encouraged to perform their own cytotoxicity assessments to validate their chosen dye in their particular cell type and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. Labeling mitochondria with MitoTracker dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Analysis of Cell Viability by the MTT Assay. | Semantic Scholar [semanticscholar.org]
- 7. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
A Comparative Guide to Long-Term Mitochondrial Tracking Dyes: Alternatives to MitoTracker Orange
For researchers, scientists, and drug development professionals seeking robust and reliable alternatives to MitoTracker Orange for long-term mitochondrial tracking, this guide provides an objective comparison of next-generation fluorescent probes. We delve into their performance, supported by experimental data, to facilitate the selection of the optimal tool for your live-cell imaging needs.
Mitochondria, the powerhouses of the cell, are dynamic organelles central to cellular metabolism, signaling, and apoptosis. Visualizing their intricate network and tracking their dynamics over extended periods is crucial for understanding cellular health and disease. While this compound has been a widely used tool, its limitations in long-term experiments, such as phototoxicity and potential effects on mitochondrial function, have driven the development of superior alternatives. This guide highlights key performance indicators of these novel probes, including photostability, cytotoxicity, and retention after fixation, to inform your experimental design.
Performance Comparison of Mitochondrial Dyes
The following table summarizes the key characteristics of prominent alternatives to this compound, providing a quick reference for selecting the most suitable dye for your specific application.
| Feature | This compound CMTMRos | PKmito Red | MitoView™ Fix 640 | HZ Mito Red |
| Excitation/Emission (nm) | 551 / 576[1] | 549 / 569[2] | 648 / 670[3] | Not specified |
| Mechanism of Action | Accumulates based on membrane potential; contains a thiol-reactive chloromethyl group for covalent binding.[4] | Accumulates in the inner mitochondrial membrane; features a cyclooctatetraene (COT) group to minimize phototoxicity.[1][2] | Accumulates in mitochondria and covalently attaches to mitochondrial proteins.[3][5] | Covalent labeling of mitochondria.[6] |
| Photostability | Moderate, can be phototoxic upon prolonged illumination.[7] | High, designed for long-term imaging with minimal phototoxicity.[1][2] | Bright and photostable, suitable for long-term live-cell imaging.[3][5] | Remarkable photostability, retaining over 80% fluorescence after 300 SIM images.[6] |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations.[7] | Extremely low phototoxicity.[1][2] | Non-toxic for long-term live cell imaging.[3][8] | Negligible phototoxicity, preserving mitochondrial integrity after 400 SIM images.[6] |
| Fixability | Well-retained after fixation.[7] | Not fixable.[2] | Well-retained after PFA or methanol fixation and permeabilization.[3][5] | Superior mitochondrial labeling stability, with a 10-fold improvement compared to MitoTracker Red.[6] |
| Membrane Potential Dependence | Initial accumulation is dependent on membrane potential.[9] | Accumulation is dependent on mitochondrial membrane potential.[10] | Initial localization depends on mitochondrial polarization, but fluorescence is retained after depolarization.[3] | Not explicitly stated, but covalent labeling suggests retention after potential loss. |
In-Depth Look at Key Alternatives
PKmito Dyes: Engineered for Low Phototoxicity
Developed by the lab of Zhixing Chen at Peking University, the PKmito series of dyes, including PKmito Red and PKmito Deep Red, are designed to minimize phototoxicity, a critical factor in long-term live-cell imaging.[1][2][11] These probes incorporate a cyclooctatetraene (COT) group, which acts as an intramolecular triplet quencher, significantly reducing the generation of reactive oxygen species (ROS) under illumination.[1][2] Studies have shown that PKmito dyes are significantly brighter than MitoTracker dyes, allowing for lower illumination intensity and further reducing phototoxicity.[12] Their high photostability and low toxicity make them ideal for extended time-lapse experiments and super-resolution microscopy techniques like STED.[1][6]
MitoView™ Fix 640: Versatility for Post-Staining Applications
MitoView™ Fix 640 from Biotium is a far-red fluorescent mitochondrial stain that offers excellent retention after fixation and permeabilization.[3][5][8] This feature is invaluable for experiments that require subsequent immunofluorescence (IF) staining or other downstream applications on fixed cells. The dye covalently attaches to proteins within the mitochondrial membrane, ensuring the staining pattern is preserved.[3][5] MitoView™ Fix 640 demonstrates better specificity after fixation compared to MitoTracker® Deep Red and is bright and photostable, making it suitable for long-term tracking in live cells before fixation.[3][5][8]
HZ Mito Red: Superior Labeling Stability
HZ Mito Red is a novel covalent mitochondrial probe that boasts exceptional labeling stability, reportedly 10-fold better than MitoTracker Red.[6] This high stability, combined with its remarkable photostability and negligible phototoxicity, allows for ultra-long-term super-resolution imaging of mitochondrial dynamics.[6] The preservation of mitochondrial integrity even after hundreds of imaging frames makes HZ Mito Red a powerful tool for studying subtle and prolonged mitochondrial processes.[6]
Signaling Pathways and Staining Mechanisms
The majority of mitochondrial dyes, including this compound and many of its alternatives, are cationic molecules that accumulate in the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential (ΔΨm). However, for long-term tracking and post-fixation analysis, a crucial feature is the ability to be retained within the mitochondria even if the membrane potential is lost. This is often achieved through covalent binding to mitochondrial proteins.
Caption: General mechanism of covalent mitochondrial dyes.
Experimental Protocols
Below are generalized protocols for staining live cells with mitochondrial dyes. Optimal conditions, such as dye concentration and incubation time, should be empirically determined for each cell type and specific dye.
General Staining Protocol for Adherent Cells
-
Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy to 60-80% confluency.
-
Staining Solution Preparation: Prepare a fresh staining solution by diluting the dye stock solution (typically 1 mM in DMSO) in pre-warmed, serum-free or complete culture medium to the desired final concentration (e.g., 50-500 nM).
-
Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
Experimental Workflow for Comparing Mitochondrial Dyes
To objectively compare the performance of different mitochondrial dyes, a standardized workflow is essential. This ensures that any observed differences are due to the properties of the dyes themselves and not variations in the experimental setup.
References
- 1. sciencewerke.com [sciencewerke.com]
- 2. PKmito RED - Probe for live cell imaging of mitochondria [spirochrome.com]
- 3. biotium.com [biotium.com]
- 4. Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. selectscience.net [selectscience.net]
- 9. ミトコンドリア_TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. PKmito DEEP RED - Probe for live cell imaging of mitochondria [spirochrome.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of MitoTracker Orange
Researchers and drug development professionals utilizing MitoTracker Orange dyes must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While the Safety Data Sheets (SDS) for this compound CMTMRos indicate it is not classified as a hazardous substance, it is imperative to follow established laboratory protocols for chemical waste disposal to minimize any potential risks.[1][2]
Disposal of this compound Waste
The appropriate disposal method for this compound waste depends on its concentration and form. Unused, concentrated stock solutions require more stringent disposal methods than dilute, aqueous working solutions.
Unused or Concentrated Stock Solutions:
Unused portions of this compound dyes should be treated as hazardous chemical waste.[3][4] These solutions should be collected in a designated, properly labeled, and sealed waste container. It is crucial to prevent the evaporation of chemicals as a method of disposal.[5] The container should be stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) office for proper disposal.[4][6]
Dilute Working Solutions:
Aqueous solutions containing low concentrations of this compound, such as those used for staining cells (typically 25-500 nM for live cells and 100-1000 nM for fixed cells), may have different disposal requirements.[7][8] Some institutional guidelines permit the drain disposal of dilute dye solutions, provided they do not contain any other hazardous materials, such as flammable solvents.[3] However, other institutions prohibit the sewer disposal of any hazardous waste.[5] Therefore, it is essential to consult and adhere to your institution's specific guidelines. If in doubt, treat all dye-containing solutions as chemical waste.
Contaminated Labware:
Solid waste contaminated with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated hazardous waste container. Empty containers that held the stock solution should be managed according to your institution's policy for empty hazardous waste containers; some may require triple rinsing before being discarded as regular trash.[5]
The following table summarizes the recommended disposal procedures for different types of this compound waste:
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Unused/Concentrated Stock Solution | Collect in a designated, sealed hazardous waste container for EHS pickup.[3][4] | Do not dispose of down the drain. Prevent evaporation.[5] |
| Dilute Aqueous Working Solutions | Consult institutional guidelines. May be drain disposable if free of other hazardous materials.[3] If in doubt, collect as chemical waste. | Verify absence of other hazardous chemicals (e.g., solvents).[3] |
| Contaminated Solid Waste (e.g., tips, gloves) | Dispose of in a designated solid hazardous waste container. | Segregate from non-hazardous lab waste. |
| Empty Stock Solution Containers | Follow institutional guidelines for empty hazardous waste containers. May require triple rinsing.[5] | Ensure all labels are defaced before disposal if permitted as regular trash.[5] |
Experimental Protocol: Staining Live Cells with this compound CMTMRos
The following is a general protocol for staining mitochondria in live cells with this compound CMTMRos. Researchers should optimize the protocol for their specific cell type and experimental conditions.[7][8]
-
Prepare Staining Solution: Prepare a fresh staining solution of this compound CMTMRos in a suitable buffer or cell culture medium at a final concentration of 25-500 nM.
-
Cell Preparation: Grow cells on coverslips or in culture dishes.
-
Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium or buffer.
-
Imaging: The cells are now ready for fluorescence microscopy.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Guide to Handling MitoTracker Orange
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling MitoTracker Orange CMTMRos, a fluorescent dye used to label mitochondria in live cells. Adherence to these protocols is crucial for personal safety and the integrity of your research.
While this compound CMTMRos is not classified as a hazardous substance, standard laboratory best practices for handling chemicals should always be followed.[1][2] This includes wearing appropriate personal protective equipment (PPE) to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for any new laboratory procedure.[3][4] For handling this compound, the following minimum PPE is recommended:
-
Lab Coat: A lab coat or smock should be worn to protect personal clothing from potential splashes.[3]
-
Eye Protection: Safety glasses with side shields are the minimum requirement to protect against splashes or aerosols.[3][4]
-
Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[4] If direct contact occurs, gloves should be removed immediately, and hands should be washed. For tasks with a higher risk of contact, wearing double gloves can provide additional protection.[4][5]
Quantitative Safety and Handling Data
For easy reference, the following table summarizes key quantitative information for the safe handling and storage of this compound.
| Parameter | Value | Source |
| Storage of Lyophilized Solid | -20°C, desiccated, protected from light | [6][7] |
| Stability of Lyophilized Solid | At least 6 months | [6][8] |
| Storage of Stock Solution (1 mM in DMSO) | -20°C, protected from light | [6][7][9] |
| Stability of Stock Solution | Up to 6 months at -80°C; 1 month at -20°C | [9] |
| Recommended Working Concentration (Live Cells) | 25–500 nM | [6][9] |
| Recommended Working Concentration (Fixed Cells) | 100–1000 nM | [9] |
| Excitation Maximum | 551 nm | [9] |
| Emission Maximum | 576 nm | [9] |
Experimental Protocol: Staining Live Adherent Cells with this compound
This protocol provides a general guideline for staining mitochondria in live adherent cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound CMTMRos, lyophilized solid
-
High-quality, anhydrous dimethylsulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM), with or without serum
-
Phosphate-buffered saline (PBS)
-
Cells grown on coverslips or in a culture dish
Procedure:
-
Prepare a 1 mM Stock Solution:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.[6][7]
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to create a 1 mM stock solution.[6][7]
-
Mix well until all the dye is dissolved.
-
This stock solution can be stored at -20°C for up to one month, protected from light.[9] For longer storage, aliquoting and storing at -80°C for up to six months is recommended.[9] Avoid repeated freeze-thaw cycles.[6]
-
-
Prepare the Staining Solution:
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.[9]
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with fresh, pre-warmed culture medium.[9]
-
-
Imaging:
-
The cells are now ready for fluorescence microscopy. Image the cells using the appropriate filter sets for an excitation maximum of 551 nm and an emission maximum of 576 nm.[9]
-
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. takara.co.kr [takara.co.kr]
- 7. 101.200.202.226 [101.200.202.226]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
